molecular formula C8H5BrN2O B042259 3-Bromo-1,6-naphthyridin-5(6H)-one CAS No. 1260665-60-8

3-Bromo-1,6-naphthyridin-5(6H)-one

Cat. No.: B042259
CAS No.: 1260665-60-8
M. Wt: 225.04 g/mol
InChI Key: DSLVZFMKYFFBMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1,6-naphthyridin-5(6H)-one (CAS 1260665-60-8) is a brominated naphthyridine derivative that serves as a versatile and valuable synthetic intermediate in organic chemistry and pharmaceutical research. This compound is part of a class of molecules known for their application as key building blocks in the development of potent biologically active compounds. Its primary research value lies in its role as a precursor for the synthesis of thiazolo[4,5-b][1,6]naphthyridin-2-one derivatives, which have been identified as novel and potent inhibitors of adenosine 3',5'-cyclic phosphate phosphodiesterase (PDE) III . The transformation of the 3-bromo-substituted naphthyridinone core into these more complex fused structures results in a significant 2 to 9-fold increase in inhibitory potency, highlighting its critical importance in medicinal chemistry programs targeting the cAMP PDE III isozyme . As a building block, this compound is characterized by its molecular formula (C8H5BrN2O) and molecular weight of 225.04 g/mol . It is typically supplied as a solid and should be stored sealed in a dry environment at room temperature to ensure stability . Researchers should handle this material with appropriate care. Safety data indicates it carries warning classifications, with potential hazards including toxicity if swallowed (H302), skin irritation (H315), and serious eye irritation (H319) . Standard safety precautions include avoiding inhalation of dust and contact with skin or eyes, and the use of personal protective equipment such as gloves and goggles is strongly recommended . This product is intended for research and development purposes only and is not classified for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6H-1,6-naphthyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-5-3-6-7(11-4-5)1-2-10-8(6)12/h1-4H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLVZFMKYFFBMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624055
Record name 3-Bromo-1,6-naphthyridin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260665-60-8
Record name 3-Bromo-1,6-naphthyridin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Bromo-1,6-naphthyridin-5(6H)-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1260665-60-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1,6-naphthyridin-5(6H)-one is a heterocyclic organic compound with the chemical formula C₈H₅BrN₂O. While its specific biological activities and mechanisms of action are not extensively documented in publicly available scientific literature, its structural motif, the naphthyridinone core, is a recognized privileged scaffold in medicinal chemistry. This guide provides a summary of the available information on this compound and places it within the broader context of naphthyridinone derivatives, which have shown promise in various therapeutic areas. Due to the limited specific data on this compound, this document will also draw on information regarding the synthesis and biological evaluation of structurally related molecules to provide a potential framework for future research.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and use in experimental settings.

PropertyValueReference
CAS Number 1260665-60-8[1]
Molecular Formula C₈H₅BrN₂O[2]
Molecular Weight 225.04 g/mol [2]
Appearance Solid (presumed)General knowledge
Solubility Data not available
Melting Point Data not available
Boiling Point Data not available

Table 1: Physicochemical Data of this compound

Synthesis and Chemical Reactivity

The bromine atom at the 3-position represents a key functional handle for further chemical modifications. It can potentially participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents. This chemical reactivity makes this compound a valuable building block for the synthesis of compound libraries for drug discovery screening.

A potential generalized synthetic workflow for related naphthyridinone cores is depicted below.

G start Substituted Pyridine/Pyridone Precursor step1 Ring Annulation start->step1 intermediate Naphthyridinone Core step1->intermediate step2 Halogenation (e.g., Bromination) intermediate->step2 product This compound step2->product step3 Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) product->step3 derivatives Diverse Naphthyridinone Analogs step3->derivatives G start This compound (Starting Material) synthesis Synthesis of Analog Library via Cross-Coupling start->synthesis screening High-Throughput Screening (e.g., Kinase Panels) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Development lead_opt->preclinical

References

An In-depth Technical Guide to the Molecular Structure of 3-Bromo-1,6-naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 3-Bromo-1,6-naphthyridin-5(6H)-one. This heterocyclic compound is a key intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors. This document consolidates available data on its chemical identity, experimental protocols for its preparation, and its known spectroscopic characteristics. While specific biological activity for this compound is not extensively documented, its role as a precursor to potent therapeutic agents is highlighted.

Molecular Structure and Chemical Identity

This compound is a bicyclic heterocyclic compound containing a fused pyridine and pyridinone ring system, with a bromine substituent on the pyridine ring.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 1260665-60-8[1][2]
Molecular Formula C₈H₅BrN₂O[2]
Molecular Weight 225.04 g/mol [1][2]
SMILES O=C1C2=C(N=CC(Br)=C2)C=CN1
InChI Key Information not available in search results.

Synthesis of this compound

A safe and scalable method for the preparation of this compound has been developed, presenting an alternative to traditional methods that may involve hazardous reagents and exothermic reactions. This improved synthesis involves a dehydrative condensation reaction.[3]

Experimental Protocol: Dehydrative Condensation

A detailed experimental protocol for the synthesis of this compound via a dehydrative condensation has been reported.[3] This method is noted for its safety and scalability, making it suitable for larger-scale production. The process involves the reaction of 2-bromomalonaldehyde with a suitable amino-pyridine precursor.[3] While the full detailed step-by-step procedure from the primary literature should be consulted for laboratory application, the key transformation is outlined below.

Synthesis Reactant1 2-Aminonicotinamide Intermediate Intermediate Adduct Reactant1->Intermediate Reaction Reactant2 2-Bromomalonaldehyde Reactant2->Intermediate Reaction Product This compound Intermediate->Product Dehydrative Cyclization (p-TsOH, Toluene/Diglyme, Heat)

Caption: Synthetic pathway for this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively available in the public domain. The following sections compile the expected and reported data for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H 8.5 - 9.0sH on the carbon adjacent to the bromine
7.5 - 8.0dAromatic protons on the pyridinone ring
7.0 - 7.5dAromatic protons on the pyridine ring
11.0 - 12.0br sNH proton of the pyridinone ring
¹³C ~160sCarbonyl carbon (C=O)
150 - 155sQuaternary carbons in the aromatic rings
140 - 145dAromatic CH carbons
120 - 130dAromatic CH carbons
~115sCarbon bearing the bromine atom
Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorptions for the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
~3200BroadN-H stretch (lactam)
~1660StrongC=O stretch (lactam)
1600 - 1450Medium-StrongAromatic C=C and C=N stretching
~1200MediumC-N stretch
700 - 600MediumC-Br stretch
Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a prominent molecular ion peak. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zIonNotes
224/226[M]⁺Molecular ion peak, showing the characteristic bromine isotope pattern.
196/198[M - CO]⁺Loss of carbon monoxide from the lactam ring.
145[M - Br]⁺Loss of the bromine radical.
117[M - Br - CO]⁺Subsequent loss of carbon monoxide after bromine loss.

Biological Activity and Signaling Pathways

While specific biological activity data for this compound is not available, it is recognized as a key intermediate in the synthesis of functionalized 1,6-naphthyridines that exhibit a range of biological activities.[3] Notably, this scaffold is utilized in the development of kinase inhibitors.[3]

Naphthyridine derivatives, in general, have been investigated for a wide spectrum of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[4] Certain substituted 1,6-naphthyridines have been identified as inhibitors of CDK5, a kinase implicated in various diseases, including kidney diseases.[5]

The general workflow for utilizing this intermediate in drug discovery is depicted below.

DrugDiscovery Start This compound Step1 Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling) Start->Step1 Library Library of derivatized 1,6-naphthyridin-5(6H)-ones Step1->Library Step2 Biological Screening (e.g., Kinase Assays) Library->Step2 Hit Hit Compounds Step2->Hit Step3 Lead Optimization Hit->Step3 Candidate Drug Candidate Step3->Candidate

Caption: Drug discovery workflow utilizing the title compound.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. The development of a safe and scalable synthesis has enhanced its accessibility for research and development. While direct biological data on this specific molecule is limited, its utility as a scaffold for potent kinase inhibitors and other therapeutic agents is well-established. Further research into the direct biological effects of this compound and the publication of its detailed spectroscopic characterization would be beneficial to the scientific community.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-1,6-naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-1,6-naphthyridin-5(6H)-one, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols for the preparation of starting materials and the final product, and relevant characterization data.

Overview of the Synthetic Pathway

The most current and scalable synthesis of this compound involves a dehydrative condensation reaction between two key starting materials: 3-aminonicotinaldehyde and 2-bromomalonaldehyde. This method, reported by Carr et al., provides a safer and more efficient alternative to previous synthetic routes that involved hazardous reagents.[1]

The overall synthetic scheme can be visualized as follows:

G cluster_0 Starting Material Synthesis cluster_1 Final Product Synthesis Nicotinamide Nicotinamide Aminopyridine Aminopyridine Nicotinamide->Aminopyridine Hofmann Rearrangement Aminonicotinaldehyde Aminonicotinaldehyde Aminopyridine->Aminonicotinaldehyde Formylation Tetramethoxypropane Tetramethoxypropane Bromomalonaldehyde Bromomalonaldehyde Tetramethoxypropane->Bromomalonaldehyde Hydrolysis & Bromination Aminonicotinaldehyde_final 3-Aminonicotinaldehyde Condensation Dehydrative Condensation Aminonicotinaldehyde_final->Condensation Bromomalonaldehyde_final 2-Bromomalonaldehyde Bromomalonaldehyde_final->Condensation Final_Product This compound Condensation->Final_Product

Figure 1: Overall synthetic workflow for this compound.

Synthesis of Starting Materials

Synthesis of 2-Bromomalonaldehyde

2-Bromomalonaldehyde is a crucial reagent in this synthesis. It can be prepared from 1,1,3,3-tetramethoxypropane through a one-step hydrolysis and bromination process.

Experimental Protocol:

  • In a reaction flask, combine 1,1,3,3-tetramethoxypropane, water, and concentrated hydrochloric acid.

  • Stir the mixture at 25-30°C until the solution becomes clear.

  • Prepare a solution of bromine in carbon tetrachloride.

  • Cool the reaction mixture to 0°C.

  • Slowly add the bromine solution to the reaction mixture, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to proceed for 4 hours at room temperature.

  • Evaporate the solvent under reduced pressure.

  • Add cold water to the residue to precipitate the solid product.

  • Filter the solid and wash with cold ethanol.

  • Dry the product to obtain 2-bromomalonaldehyde as a pale yellow solid.

Quantitative Data:

ParameterValue
Starting Material1,1,3,3-tetramethoxypropane
Key ReagentsBromine, Hydrochloric acid
SolventWater, Carbon Tetrachloride
Reaction Temperature0-30°C
Reaction Time~5 hours
YieldNot explicitly stated
AppearancePale yellow solid

Characterization Data:

  • ¹H NMR (CDCl₃): δ 8.47 (br s, 2H), 4.73-4.80 (m, 1H).

Synthesis of 3-Aminonicotinaldehyde

3-Aminonicotinaldehyde can be synthesized from the readily available 3-aminopyridine. The synthesis involves the protection of the amino group, followed by ortho-lithiation and formylation, and subsequent deprotection. A more direct approach involves the Hofmann rearrangement of nicotinamide to 3-aminopyridine, which is then converted to the target aldehyde.

Experimental Protocol for 3-Aminopyridine (from Nicotinamide):

This procedure is adapted from Organic Syntheses.[2]

  • Prepare a solution of sodium hydroxide in water and cool it in an ice-salt bath.

  • Add bromine to the cold sodium hydroxide solution with stirring.

  • Once the temperature reaches 0°C, add nicotinamide all at once with vigorous stirring.

  • After 15 minutes, replace the ice bath with a water bath at 75°C and heat the solution for 45 minutes.

  • Cool the solution to room temperature and saturate with sodium chloride.

  • Extract the product with ether using a continuous extractor for 15-20 hours.

  • Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation.

  • The residue, crude 3-aminopyridine, crystallizes on cooling.

  • Recrystallize the crude product from a mixture of benzene and ligroin with activated carbon and sodium hydrosulfite to yield pure 3-aminopyridine.

Quantitative Data for 3-Aminopyridine:

ParameterValue
Starting MaterialNicotinamide
Key ReagentsSodium hydroxide, Bromine
SolventWater, Ether, Benzene, Ligroin
Yield61-65%
Melting Point63-64°C
AppearanceWhite crystals

A subsequent formylation step is required to convert 3-aminopyridine to 3-aminonicotinaldehyde. Due to the lack of a detailed, robust public-domain protocol for this specific conversion, it is recommended to consult specialized synthetic chemistry literature or patents for a reliable procedure.

Synthesis of this compound

The final step in the synthesis is the dehydrative condensation of 3-aminonicotinaldehyde and 2-bromomalonaldehyde.

Experimental Protocol:

While the full detailed experimental protocol from the primary literature is not publicly available, the key parameters have been described.[1]

  • 3-aminonicotinaldehyde and 2-bromomalonaldehyde are reacted in a suitable solvent system, likely a mixture of toluene and diglyme.

  • A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), is added.

  • The reaction is heated to a temperature range of 108–130°C.

  • A Dean-Stark apparatus is used to remove water formed during the reaction, driving the equilibrium towards the product.

  • The reaction is monitored for completion (typically around 3 hours).

  • Upon completion, the product is isolated, likely through filtration and washing, to yield this compound, potentially as its p-TsOH salt.

Quantitative Data:

ParameterValue
Starting Materials3-Aminonicotinaldehyde, 2-Bromomalonaldehyde
Catalystp-Toluenesulfonic acid (p-TsOH)
SolventsToluene, Diglyme
Reaction Temperature108–130°C
Reaction Time3 hours
Yield81% (as p-TsOH salt)

Characterization Data:

Detailed characterization data such as NMR and mass spectrometry for the final product are not available in the public domain at this time. Researchers should perform full analytical characterization upon synthesis to confirm the structure and purity of this compound. The molecular weight of the free base is 225.04 g/mol .

Logical Relationships in Synthesis

The synthesis of this compound is a convergent process where two key intermediates are synthesized separately and then combined in a final condensation step.

G 3-Aminopyridine 3-Aminopyridine 3-Aminonicotinaldehyde 3-Aminonicotinaldehyde 3-Aminopyridine->3-Aminonicotinaldehyde Formylation 2-Bromomalonaldehyde 2-Bromomalonaldehyde This compound This compound 2-Bromomalonaldehyde->this compound Condensation 3-Aminonicotinaldehyde->this compound Condensation

Figure 2: Convergent synthesis of the target molecule.

Conclusion

This guide outlines a safe and scalable method for the synthesis of this compound. By utilizing a dehydrative condensation, this pathway avoids hazardous reagents and provides a good yield of the target compound. While detailed protocols for all steps are provided where available, further process optimization and characterization are recommended for any scale-up or cGMP production. This intermediate remains a valuable building block for the discovery and development of new therapeutics.

References

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-1,6-naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1,6-naphthyridin-5(6H)-one is a heterocyclic compound belonging to the naphthyridine class of molecules. Naphthyridines, as a privileged structural motif, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, reactivity, and potential applications in drug discovery, with a particular focus on its role as a versatile intermediate for the development of kinase inhibitors. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and draws parallels from closely related analogs to provide a valuable resource for researchers in the field.

Introduction

The 1,6-naphthyridine scaffold is a core component of numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1] The introduction of a bromine atom at the 3-position of the 1,6-naphthyridin-5(6H)-one core offers a reactive handle for further chemical modifications, making it a valuable building block in the synthesis of compound libraries for drug discovery. This guide aims to provide a detailed technical overview of the chemical properties and synthetic methodologies related to this compound.

Physicochemical Properties

Detailed experimental physicochemical data for this compound is not extensively reported in the peer-reviewed literature. However, based on its chemical structure and data from commercial suppliers, the following information can be summarized.

PropertyValueSource
CAS Number 1260665-60-8[2]
Molecular Formula C₈H₅BrN₂O[2][3]
Molecular Weight 225.04 g/mol [4]
Appearance Solid (predicted)General knowledge
Solubility Expected to be soluble in organic solvents like DMSO and DMF.General knowledge
Melting Point Not reported

Synthesis and Experimental Protocols

A safe and scalable synthesis of this compound has been developed, offering an alternative to traditional methods that may involve hazardous reagents and exothermic reactions.[5]

Scalable Synthesis of this compound TsOH Salt[5]

This method involves a dehydrative condensation reaction.

  • Reactants: 2-amino-5-bromonicotinaldehyde and malonic acid.

  • Reagents and Solvents: p-Toluenesulfonic acid (TsOH), toluene, and diglyme.

  • Procedure: A mixture of 2-amino-5-bromonicotinaldehyde, malonic acid, and TsOH (2 equivalents) in toluene and diglyme is heated under Dean-Stark conditions (108–130 °C) for 3 hours.

  • Yield: 81%.[5]

Synthesis of N-alkylated 3-Bromo-1,6-naphthyridin-5(6H)-ones[5]

A modular route to N6-alkylated derivatives has also been reported, which avoids the use of toxic alkyl halides.

  • Starting Material: Methyl 5-bromo-2-methylnicotinate.

  • Step 1: Enamine Formation: Reaction of methyl 5-bromo-2-methylnicotinate with DMF-DMA (N,N-dimethylformamide dimethyl acetal) in DMF at 80 °C for 2.5 hours leads to the formation of a versatile enamine intermediate.

  • Step 2: Cyclization with Amines: The crystalline enamine intermediate is then treated with a range of aliphatic amines in isopropanol (iPrOH) at 80 °C for 16–64 hours to yield the desired 3-bromo-N-alkyl-1,6-naphthyridones.

    • Yields: R¹ = H (73%), R¹ = Me (93%), R¹ = iPr (96%), R¹ = Bn (86%).[5]

Spectroscopic Characterization

Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the bromine atom on the electron-deficient naphthyridine ring system. This bromine atom is susceptible to nucleophilic aromatic substitution and can serve as a versatile handle for introducing a variety of functional groups through cross-coupling reactions.

The reactivity of bromo-substituted naphthyridines is comparable to that of bromoquinolines and bromopyridines, which are known to participate in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of aryl, heteroaryl, and amino substituents, respectively, at the 3-position, enabling the synthesis of a diverse array of derivatives.[8]

Applications in Drug Discovery and Medicinal Chemistry

The 1,6-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[9] Derivatives of 1,6-naphthyridinone have been investigated as potent inhibitors of various protein kinases, which are critical targets in cancer therapy.

Kinase Inhibition

While specific kinase inhibition data for this compound is not publicly available, the broader class of 1,6-naphthyridines has shown significant potential as kinase inhibitors.

  • Cyclin-Dependent Kinase 5 (CDK5): Substituted 1,6-naphthyridines have been described as inhibitors of CDK5, a kinase implicated in various diseases, including neurodegenerative disorders and cancer.[10]

  • mTOR Inhibition: Benzo[h][5][6]naphthyridin-2(1H)-one derivatives have been developed as potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[11][12]

  • Casein Kinase 2 (CK2) Inhibition: Naphthyridine-based compounds have been synthesized to yield potent and selective chemical probes for casein kinase 2 (CK2), a kinase involved in various cellular processes and implicated in cancer.[13]

The general workflow for identifying and characterizing kinase inhibitors is depicted below.

G cluster_0 Screening & Identification cluster_1 Lead Optimization cluster_2 Preclinical & Clinical Development start Compound Library screen Kinase Panel Screening start->screen hit Initial Hit Identification screen->hit sar Structure-Activity Relationship (SAR) Studies hit->sar potency Potency & Selectivity Improvement sar->potency adme ADME/Tox Profiling potency->adme invivo In Vivo Efficacy Studies adme->invivo clinical Clinical Trials invivo->clinical

Caption: Kinase Inhibitor Drug Discovery Workflow.

Potential Signaling Pathway Involvement

Given the activity of related 1,6-naphthyridine derivatives as kinase inhibitors, it is plausible that this compound could serve as a scaffold for inhibitors targeting key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway.

G cluster_pathway Potential PI3K/AKT/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 1,6-Naphthyridine Derivative Inhibitor->mTOR

Caption: Hypothesized mTOR Pathway Inhibition.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its amenability to a variety of chemical transformations, particularly at the 3-position, allows for the generation of diverse molecular libraries. While specific biological and detailed physicochemical data for this compound are currently limited in the public domain, the established role of the 1,6-naphthyridine scaffold in potent kinase inhibitors underscores the importance of this compound as a key building block for the development of novel therapeutics, particularly in the oncology space. Further research is warranted to fully elucidate the chemical and biological properties of this compound and its derivatives.

References

An In-depth Technical Guide on the Solubility of 3-Bromo-1,6-naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-Bromo-1,6-naphthyridin-5(6H)-one, a key heterocyclic compound of interest in medicinal chemistry and drug discovery. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific molecule. Consequently, this document provides a detailed framework to empower researchers to determine its solubility characteristics experimentally. The guide furnishes an in-depth experimental protocol based on the gold-standard shake-flask method, outlines analytical quantification using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, and presents a structured template for the systematic recording and presentation of solubility data. Furthermore, a logical workflow for this experimental process is provided as a visualization to aid in experimental planning and execution.

Introduction

This compound belongs to the naphthyridine class of nitrogen-containing heterocyclic compounds, which are prominent scaffolds in numerous biologically active molecules. The physicochemical properties of such compounds, particularly solubility, are critical determinants of their utility in drug development, influencing formulation, bioavailability, and efficacy. The presence of a bromine atom and a lactam function in the structure of this compound suggests it is a crystalline solid with potentially low aqueous solubility.

Given the current lack of published solubility data, this guide serves as a practical resource for researchers seeking to characterize this compound. The following sections provide the necessary protocols and tools to generate reliable and reproducible solubility data in various relevant solvents.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common pharmaceutical and laboratory solvents are not available in the public domain. To facilitate consistent data collection and comparison across different laboratories, the following table is provided as a template for researchers to populate with their experimentally determined values.

Table 1: Template for Experimental Solubility Data of this compound

SolventTemperature (°C)pH (for aqueous)Solubility (mg/mL)Solubility (mM)Method of QuantificationObservations
Phosphate Buffered Saline (PBS)257.4HPLC / UV-Vis
Simulated Gastric Fluid (SGF)371.2HPLC / UV-Vis
Simulated Intestinal Fluid (SIF)376.8HPLC / UV-Vis
Dimethyl Sulfoxide (DMSO)25N/AHPLC / UV-Vis
Ethanol25N/AHPLC / UV-Vis
Methanol25N/AHPLC / UV-Vis
Dichloromethane (DCM)25N/AHPLC / UV-Vis
Acetonitrile25N/AHPLC / UV-Vis

Experimental Protocols for Solubility Determination

The determination of thermodynamic (equilibrium) solubility is crucial for understanding the intrinsic solubility of a compound. The shake-flask method is the most reliable and widely accepted technique for this purpose.[1][2][3]

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess of the solid compound to a known volume of solvent.[2] The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated with the compound. After separating the undissolved solid, the concentration of the dissolved compound in the supernatant is measured using a suitable analytical technique.[1][4]

Detailed Experimental Protocol

Materials:

  • This compound (solid)

  • Selected solvents (e.g., PBS, DMSO, Ethanol)

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD/UV) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. An amount that ensures a visible excess of solid remains after equilibration is sufficient.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[2]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or filter the supernatant using a syringe filter chemically compatible with the solvent. This step is critical to avoid artificially high solubility readings.

  • Sample Dilution: Carefully take a known aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method to determine the concentration of this compound.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.

Analytical Quantification Methods

3.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of a compound in a solution.

  • Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

  • Column: A reverse-phase column (e.g., C18, 4.6 x 150 mm, 5 µm) is commonly used for heterocyclic compounds.

  • Detection: A UV detector set to a wavelength where this compound has maximum absorbance.

  • Calibration: Prepare a series of standard solutions of known concentrations of the compound in the mobile phase to generate a calibration curve. The concentration of the unknown sample is determined by comparing its peak area to this curve.

3.3.2. UV-Vis Spectroscopy

For rapid analysis, UV-Vis spectroscopy can be employed, provided the compound has a distinct chromophore and is the only absorbing species in the solution at the chosen wavelength.

  • Wavelength Selection: Scan a solution of the compound to determine the wavelength of maximum absorbance (λmax).

  • Calibration: Create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.

  • Measurement: Measure the absorbance of the diluted, saturated solution and use the calibration curve to determine its concentration.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start: Obtain solid this compound add_solid Add excess solid to vials start->add_solid add_solvent Add precise volume of solvent add_solid->add_solvent shake Agitate at constant temperature (24-48h) add_solvent->shake separate Centrifuge or Filter to get clear supernatant shake->separate dilute Dilute supernatant separate->dilute quantify Quantify by HPLC or UV-Vis dilute->quantify calculate Calculate solubility quantify->calculate end End: Report solubility data calculate->end

Caption: Workflow for determining the solubility of this compound.

Conclusion

While direct solubility data for this compound is not currently documented in accessible literature, this guide provides the necessary tools for its empirical determination. By following the detailed shake-flask protocol and employing precise analytical techniques such as HPLC or UV-Vis spectroscopy, researchers can generate high-quality, reliable solubility data. The structured data table and workflow visualization are intended to promote standardized and systematic characterization of this and other novel compounds, thereby facilitating more informed decisions in the drug discovery and development pipeline.

References

Characterization of 3-Bromo-1,6-naphthyridin-5(6H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1,6-naphthyridin-5(6H)-one is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic core, featuring a bromine substituent, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the characterization of this compound, including its synthesis, physical and chemical properties, and available spectral data.

Physicochemical Properties

This compound is a solid at room temperature. While detailed experimental data on properties like melting point and solubility are not widely published in peer-reviewed literature, its fundamental properties have been determined.

PropertyValueSource
CAS Number 1260665-60-8Commercial Suppliers
Molecular Formula C₈H₅BrN₂OCalculated
Molecular Weight 225.04 g/mol [1][2]
Appearance SolidCommercial Suppliers

Synthesis

A safe and scalable synthetic route to this compound (as its p-toluenesulfonic acid salt) has been recently developed, avoiding hazardous reagents and harsh reaction conditions often associated with the synthesis of similar scaffolds. The key transformation involves a dehydrative condensation reaction.

Experimental Protocol: Dehydrative Condensation for this compound p-Toluenesulfonate

This protocol is based on the method described by Carr et al. in Organic Process Research & Development (2024).

Starting Materials:

  • 4-aminonicotinic acid

  • 2-bromomalonaldehyde

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Diglyme

Procedure:

  • A mixture of 4-aminonicotinic acid and 2-bromomalonaldehyde is suspended in a mixture of toluene and diglyme.

  • Two equivalents of p-toluenesulfonic acid are added to the suspension.

  • The reaction mixture is heated to a temperature range of 108–130 °C.

  • Water is removed from the reaction mixture using a Dean-Stark apparatus.

  • The reaction is monitored for completion (typically around 3 hours).

  • Upon completion, the reaction mixture is cooled, and the product, this compound p-toluenesulfonate, precipitates and can be isolated by filtration.

This method has been reported to provide the product in high yield (81%).

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions 4-aminonicotinic_acid 4-Aminonicotinic Acid Reaction Dehydrative Condensation 4-aminonicotinic_acid->Reaction 2-bromomalonaldehyde 2-Bromomalonaldehyde 2-bromomalonaldehyde->Reaction p-TsOH p-TsOH (2 equiv) p-TsOH->Reaction Solvent Toluene/Diglyme Solvent->Reaction Temperature 108-130 °C Temperature->Reaction Dean-Stark Dean-Stark Trap Dean-Stark->Reaction Product This compound p-Toluenesulfonate Salt Reaction->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific peak assignments are not publicly available, typical chemical shifts for the protons and carbons in the 1,6-naphthyridin-5(6H)-one core can be predicted.

¹H NMR (Expected Regions):

ProtonsExpected Chemical Shift (ppm)
Aromatic CH7.0 - 9.0
NH (amide)10.0 - 12.0 (broad)

¹³C NMR (Expected Regions):

CarbonsExpected Chemical Shift (ppm)
Aromatic C-Br110 - 125
Aromatic CH120 - 150
Quaternary Aromatic C140 - 160
Carbonyl C=O160 - 170
Mass Spectrometry

The exact mass of this compound can be calculated and would be expected to be observed in high-resolution mass spectrometry (HRMS). The presence of a bromine atom will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

IonCalculated m/z
[M+H]⁺ (for ⁷⁹Br)224.9661
[M+H]⁺ (for ⁸¹Br)226.9641
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present. While an experimental spectrum for the target molecule is not publicly available, the spectrum for a related compound, 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine, is available and can provide some insight into the expected vibrational modes of the aromatic rings.[4]

Expected Characteristic IR Absorptions:

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (amide)3200 - 3400
C-H Stretch (aromatic)3000 - 3100
C=O Stretch (amide)1650 - 1680
C=C and C=N Stretch (aromatic)1400 - 1600
C-Br Stretch500 - 600

Applications in Drug Development

The 1,6-naphthyridin-5(6H)-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The bromine atom at the 3-position serves as a key functional handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of potential drug candidates.

Drug_Development_Logic Core_Scaffold This compound Modification Chemical Modification (e.g., Cross-Coupling) Core_Scaffold->Modification Versatile Handle SAR Structure-Activity Relationship (SAR) Studies Modification->SAR Generates Analogs Lead_Compound Lead Compound Identification SAR->Lead_Compound Identifies Potent Molecules Drug_Candidate Potential Drug Candidate Lead_Compound->Drug_Candidate Optimization

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of novel therapeutics. While detailed, publicly available spectroscopic data is limited, its synthesis is well-documented, and its physicochemical properties are established. The commercial availability of this compound, along with supporting analytical data from suppliers, facilitates its use in research and development. This guide provides a foundational understanding of the characterization of this important molecule, enabling its effective application in the synthesis of new chemical entities.

References

Physical Characteristics of 3-Bromo-1,6-naphthyridin-5(6H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the physical properties of chemical compounds is paramount. This guide provides a concise summary of the available data on the physical appearance of 3-Bromo-1,6-naphthyridin-5(6H)-one (CAS No. 1260665-60-8).

Summary of Physical Appearance

Based on available data from chemical suppliers, this compound is consistently described as a solid at room temperature. While the general physical state is well-established, a specific color is not uniformly reported across publicly accessible sources.

ParameterDescriptionSource
Physical State Solid[1]

Experimental Context

The physical appearance of a synthesized chemical compound can be influenced by the synthetic route and purification methods employed. While a comprehensive review of all synthesis protocols is beyond the scope of this guide, it is a critical factor for consideration in a laboratory setting. Researchers are encouraged to document the physical characteristics of their synthesized this compound as part of their experimental records.

Logical Relationship: From Synthesis to Physical Characterization

The following diagram illustrates the logical workflow from the synthesis of a chemical compound to the determination of its physical properties.

G Diagram 1: Chemical Synthesis and Characterization Workflow A Starting Materials B Chemical Synthesis A->B C Crude Product B->C D Purification (e.g., Crystallization, Chromatography) C->D E Pure this compound D->E F Physical Characterization E->F G Appearance (Color, Form) F->G H Spectroscopic Data (NMR, IR, MS) F->H I Melting Point F->I

Caption: Workflow from synthesis to physical property determination.

References

Methodological & Application

Application Notes and Protocols: 3-Bromo-1,6-naphthyridin-5(6H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1,6-naphthyridin-5(6H)-one is a versatile heterocyclic scaffold that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, including the bromine atom at the 3-position, provide a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents and the exploration of structure-activity relationships (SAR). This document provides detailed application notes and experimental protocols for the utilization of this compound in medicinal chemistry, with a focus on the development of kinase inhibitors. The 1,6-naphthyridine core is a recognized privileged scaffold in medicinal chemistry, with derivatives showing promise as anticancer, anti-inflammatory, and antimicrobial agents.[1]

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of potent and selective kinase inhibitors. The bromine atom at the C3-position is amenable to functionalization through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of various aryl, heteroaryl, and amino moieties, which can interact with the active site of target kinases.

Kinase Inhibition

Derivatives of the 1,6-naphthyridine scaffold have been identified as potent inhibitors of several kinases implicated in cancer and other diseases, including:

  • c-Met: A receptor tyrosine kinase involved in cell proliferation, migration, and invasion.[2][3][4]

  • PI3K/mTOR: Key components of a signaling pathway that regulates cell growth, survival, and metabolism.[5][6]

  • FGFR4: A fibroblast growth factor receptor involved in cell proliferation and differentiation, particularly in colorectal cancer.[7]

  • CDK5: A cyclin-dependent kinase with roles in neuronal development and various diseases.[8]

  • PARP-1: An enzyme involved in DNA repair, a key target in cancer therapy.[9][10]

The strategic modification of the 1,6-naphthyridinone core allows for the fine-tuning of inhibitory activity and selectivity against specific kinase targets.

Synthetic Protocols

The following protocols describe the functionalization of the this compound core via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to generate libraries of compounds for biological screening.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-1,6-naphthyridin-5(6H)-ones

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol or ethyl acetate/hexanes)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and Na₂CO₃ (2.0 mmol).

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times.

  • Add the degassed 1,4-dioxane/water (4:1, 10 mL) mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired 3-aryl-1,6-naphthyridin-5(6H)-one.

Experimental Workflow:

Suzuki_Coupling_Workflow reagents Combine: - this compound - Arylboronic acid - Pd(dppf)Cl₂ - Na₂CO₃ inert_atm Establish Inert Atmosphere (Ar/N₂) reagents->inert_atm solvent_add Add Degassed Dioxane/Water inert_atm->solvent_add heating Heat (90-100 °C) & Stir (12-24h) solvent_add->heating workup Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine heating->workup purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification product 3-Aryl-1,6-naphthyridin- 5(6H)-one purification->product

Workflow for Suzuki-Miyaura Cross-Coupling.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-1,6-naphthyridin-5(6H)-ones

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various primary and secondary amines.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene or dioxane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol or ethyl acetate/hexanes)

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) to a flame-dried Schlenk tube.

  • Add anhydrous toluene or dioxane (5 mL) and stir for 10 minutes.

  • Add this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent to yield the desired 3-amino-1,6-naphthyridin-5(6H)-one.

Quantitative Data

The following table summarizes the in vitro inhibitory activities of representative 1,6-naphthyridinone derivatives against various kinases. It is important to note that these compounds are structurally related to derivatives that can be synthesized from this compound.

Compound IDTarget KinaseIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
23a MET7.1Cabozantinib-
9g MET9.8Compound 2-
8 MET9.8--
26c c-Met-MK-2461-
8m PARP-10.49AZD5305-
19g FGFR4---

Data is compiled from multiple sources for structurally related 1,6-naphthyridinone compounds to illustrate the potential potency of derivatives.[3][4][7][9]

Biological Assay Protocols

The following are general protocols for assessing the inhibitory activity of synthesized 1,6-naphthyridinone derivatives against target kinases.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is based on the ADP-Glo™ Kinase Assay and measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant target kinase (e.g., c-Met, PI3Kα)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 50mM HEPES, pH 7.5, 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (1,6-naphthyridinone derivatives) dissolved in DMSO

  • 384-well white plates

Procedure:

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 0.5 µL of the test compound at various concentrations or DMSO (vehicle control).

    • Add 4 µL of a mixture containing the target kinase and its substrate in kinase assay buffer.

    • Initiate the reaction by adding 0.5 µL of ATP solution.

    • Incubate at room temperature for 60 minutes.[11]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4: Cellular Assay for mTOR Inhibition (Western Blot)

This protocol assesses the ability of test compounds to inhibit mTOR signaling in a cellular context by measuring the phosphorylation of downstream targets.

Materials:

  • Cancer cell line with an active PI3K/mTOR pathway (e.g., MCF-7, PC3)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-Akt (Ser473), anti-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 2-24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Normalize the level of the phosphorylated protein to the corresponding total protein level to determine the extent of mTOR pathway inhibition.

Signaling Pathways

Derivatives of this compound can be designed to target key nodes in oncogenic signaling pathways. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a primary target for inhibitors based on the 1,6-naphthyridinone scaffold.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Activation S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Inhibition of Inhibitor inhibitor 1,6-Naphthyridinone Derivatives inhibitor->PI3K inhibitor->mTORC2 inhibitor->mTORC1

PI3K/Akt/mTOR signaling pathway and potential inhibition points.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry for the development of novel therapeutics, particularly kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization at the 3-position make it an attractive scaffold for generating compound libraries for high-throughput screening. The protocols and data presented herein provide a foundation for researchers to explore the potential of this privileged heterocyclic system in their drug discovery programs.

References

Biological Activity of 3-Bromo-1,6-naphthyridin-5(6H)-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridin-5(6H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. While 3-Bromo-1,6-naphthyridin-5(6H)-one itself is primarily a key intermediate in the synthesis of more complex and biologically active molecules, its derivatives have shown significant potential as potent and selective inhibitors of various protein kinases, making them attractive candidates for therapeutic development, particularly in oncology.

This document provides an overview of the biological activities of substituted 1,6-naphthyridinone derivatives, with a focus on their role as kinase inhibitors. Detailed protocols for relevant biological assays are also provided to facilitate further research and development.

Overview of Biological Activities

Derivatives of the 1,6-naphthyridinone core have been primarily investigated for their anticancer properties through the inhibition of key signaling pathways involved in tumor growth, proliferation, and metastasis. Notably, these compounds have shown potent inhibitory activity against AXL receptor tyrosine kinase, MET receptor tyrosine kinase, and the non-receptor tyrosine kinase c-Src.

AXL Kinase Inhibition

AXL kinase is a receptor tyrosine kinase that has emerged as a significant target in cancer therapy due to its role in tumor progression, metastasis, and drug resistance. A recent study highlighted a series of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors.[1][2] One of the lead compounds, 25c , demonstrated excellent AXL inhibitory activity and high selectivity over the closely related MET kinase.[1]

MET Kinase Inhibition

The MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell motility, invasion, and proliferation. Dysregulation of the HGF/MET signaling pathway is implicated in various cancers. Several 1,6-naphthyridinone derivatives have been developed as potent MET inhibitors.

c-Src Kinase Inhibition

c-Src is a non-receptor tyrosine kinase involved in various cellular processes, including proliferation, differentiation, and survival. Its overexpression and activation are common in many human cancers. 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones have been identified as potent and selective inhibitors of c-Src.[3]

Quantitative Data on Biological Activity

The following tables summarize the in vitro inhibitory activities of representative 1,6-naphthyridinone derivatives against their respective kinase targets.

Table 1: AXL Kinase Inhibitory Activity of 1,6-Naphthyridinone Derivatives [1]

CompoundAXL IC50 (nM)MET IC50 (nM)Selectivity (MET/AXL)
25c 1.1377343-fold

Table 2: c-Src Kinase Inhibitory Activity of 7-Substituted 1,6-Naphthyridin-2(1H)-ones [3]

Compound (Side Chain at Position 7)c-Src IC50 (nM)PDGFR IC50 (nM)FGFR IC50 (nM)
NH(CH₂)₂NMe₂10>3000100
NH(CH₂)₃NMe₂202000100
NHPhO(CH₂)₂NMe₂80>3000300

Experimental Protocols

The following are generalized protocols for key biological assays used to evaluate the activity of 1,6-naphthyridinone derivatives. Researchers should refer to the specific publications for detailed experimental conditions.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Objective: To quantify the potency of a test compound in inhibiting the enzymatic activity of a target kinase.

Materials:

  • Recombinant human kinase (e.g., AXL, c-Src)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the kinase, the appropriate substrate, and the kinase assay buffer.

  • Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of a test compound on the proliferation of cancer cell lines.

Objective: To assess the cytotoxic or cytostatic effects of a test compound on cancer cells.

Materials:

  • Cancer cell line (e.g., 4T1 murine breast cancer cells for AXL inhibitors)

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways targeted by 1,6-naphthyridinone derivatives and a general workflow for their biological evaluation.

AXL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AXL AXL PI3K PI3K AXL->PI3K Activates ERK ERK AXL->ERK Activates Gas6 Gas6 Gas6->AXL Binds Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Transcription mTOR->Transcription ERK->Transcription Proliferation_Survival Proliferation & Survival Transcription->Proliferation_Survival Leads to 1_6_Naphthyridinone_Derivative 1,6-Naphthyridinone Derivative 1_6_Naphthyridinone_Derivative->AXL Inhibits

Caption: AXL Signaling Pathway Inhibition.

cSrc_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor cSrc cSrc Growth_Factor_Receptor->cSrc Activates FAK FAK cSrc->FAK Phosphorylates STAT3 STAT3 cSrc->STAT3 Phosphorylates Cell_Adhesion_Migration Cell Adhesion & Migration FAK->Cell_Adhesion_Migration Regulates Gene_Expression Gene Expression STAT3->Gene_Expression Proliferation_Angiogenesis Proliferation & Angiogenesis Gene_Expression->Proliferation_Angiogenesis Leads to 1_6_Naphthyridinone_Derivative 1,6-Naphthyridinone Derivative 1_6_Naphthyridinone_Derivative->cSrc Inhibits

Caption: c-Src Signaling Pathway Inhibition.

Experimental_Workflow Start Start: Synthesis of Derivatives Biochemical_Assay Biochemical Assay (e.g., Kinase Inhibition) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Proliferation, Migration) Biochemical_Assay->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Biochemical_Assay Iterative Cycle In_Vivo_Studies In Vivo Studies (e.g., Xenograft Models) Lead_Optimization->In_Vivo_Studies End End: Preclinical Candidate In_Vivo_Studies->End

Caption: Drug Discovery Workflow.

References

Application Notes and Protocols for 3-Bromo-1,6-naphthyridin-5(6H)-one as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental evidence detailing the kinase inhibitory activity of 3-Bromo-1,6-naphthyridin-5(6H)-one is not extensively available in public literature. The following application notes and protocols are based on the established role of the 1,6-naphthyridinone scaffold as a privileged structure in the development of kinase inhibitors targeting various signaling pathways. The provided data is hypothetical and for illustrative purposes only. Researchers are advised to perform initial screening and validation to determine the specific kinase targets and inhibitory profile of this compound.

Introduction

The 1,6-naphthyridinone core is a recognized pharmacophore in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against a range of protein kinases. These kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. Structurally related compounds to this compound have shown inhibitory activity against kinases like Cyclin-Dependent Kinase 5 (CDK5), c-Met, and the mammalian Target of Rapamycin (mTOR).[1][2][3] This suggests that this compound may also function as a kinase inhibitor, making it a compound of interest for screening and drug discovery programs.

These application notes provide a framework for investigating the potential of this compound as a kinase inhibitor, including hypothetical data presentation and detailed experimental protocols for its characterization.

Potential Signaling Pathway Involvement

Based on the known targets of the broader 1,6-naphthyridinone class of compounds, a potential signaling pathway that could be modulated by this compound is the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 CellGrowth Cell Growth & Proliferation S6K1->CellGrowth eIF4EBP1->CellGrowth Inhibitor This compound (Hypothetical Target) Inhibitor->mTORC1 inhibits

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway with potential inhibition by this compound.

Data Presentation

Effective characterization of a kinase inhibitor requires quantitative assessment of its potency and selectivity. The following tables present hypothetical data for this compound to illustrate how results can be structured.

Table 1: In Vitro Kinase Inhibitory Activity (Hypothetical Data)
Kinase TargetAssay TypeIC50 (nM)
mTORADP-Glo™85
PI3KαADP-Glo™1,200
CDK5ADP-Glo™350
c-MetADP-Glo™>10,000
VEGFR2ADP-Glo™>10,000
Table 2: Cell-Based Assay Activity (Hypothetical Data)
Cell LineAssay TypeEndpointIC50 (nM)
MCF-7 (Breast Cancer)Cell Viability (MTT)Inhibition of Proliferation150
U-87 MG (Glioblastoma)Western Blotp-Akt (Ser473) Inhibition250
PC-3 (Prostate Cancer)Western Blotp-S6K (Thr389) Inhibition180

Experimental Protocols

The following are detailed protocols for the biochemical and cell-based assays that can be used to characterize the kinase inhibitory activity of this compound.

General Experimental Workflow

The overall process for evaluating a novel compound as a kinase inhibitor involves a series of steps from initial biochemical screening to validation in cellular models.

Experimental_Workflow Start Start: Compound This compound BiochemScreen Biochemical Screening (e.g., ADP-Glo™ Kinase Assay) Start->BiochemScreen DetermineIC50 Determine IC50 Values against a Kinase Panel BiochemScreen->DetermineIC50 Selectivity Assess Kinase Selectivity Profile DetermineIC50->Selectivity CellBased Cell-Based Assays (e.g., Western Blot, Cell Viability) Selectivity->CellBased TargetValidation Validate Inhibition of Downstream Signaling CellBased->TargetValidation End End: Characterized Kinase Inhibitor TargetValidation->End

Caption: General experimental workflow for characterizing a novel kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent-based assay to measure the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • This compound

  • DMSO (Dimethyl Sulfoxide)

  • Recombinant Kinase of Interest (e.g., mTOR, PI3Kα)

  • Kinase-specific substrate and cofactors

  • ATP (Adenosine Triphosphate)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a concentration range for IC50 determination. Further dilute in kinase assay buffer to the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup:

    • Add 1 µL of diluted inhibitor or DMSO (for vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of a mixture containing the target kinase and its substrate in kinase assay buffer.

    • Gently mix and incubate the plate at room temperature for 15 minutes.

  • Kinase Reaction Initiation: Add 2 µL of ATP solution in kinase assay buffer to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).

Protocol 2: Western Blot for Cellular Target Inhibition

This protocol is used to assess the effect of the inhibitor on the phosphorylation status of downstream targets in a cellular context.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, U-87 MG)

  • Cell culture medium and supplements

  • This compound

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6K, anti-S6K)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 2, 6, or 24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Conclusion

While the specific kinase inhibitory profile of this compound remains to be fully elucidated, its structural similarity to known kinase inhibitors from the 1,6-naphthyridinone family makes it a compelling candidate for further investigation. The protocols and data presentation formats provided herein offer a comprehensive guide for researchers to systematically evaluate its potential as a novel kinase inhibitor and to contribute valuable data to the field of drug discovery.

References

Application Notes and Protocols for Cross-Coupling Reactions with 3-Bromo-1,6-naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of 3-Bromo-1,6-naphthyridin-5(6H)-one via various palladium-catalyzed cross-coupling reactions. The 1,6-naphthyridin-5(6H)-one core is a significant scaffold in medicinal chemistry, and the ability to introduce diverse substituents at the 3-position is crucial for the development of novel therapeutic agents, particularly kinase inhibitors. This document outlines detailed protocols for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille cross-coupling reactions, supported by tabulated data and workflow diagrams.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This reaction is widely used in drug discovery due to its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives.

General Reaction Scheme:

Suzuki_Coupling Substrate This compound Product 3-R-1,6-naphthyridin-5(6H)-one Substrate->Product Coupling Boronic_Acid R-B(OH)₂ Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O, Toluene) Solvent->Product Heck_Reaction Substrate This compound Product 3-Vinyl-1,6-naphthyridin-5(6H)-one Substrate->Product Coupling Alkene Alkene Alkene->Product Catalyst Pd Catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) Catalyst->Product Base Base (e.g., Et₃N, K₂CO₃) Base->Product Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Product Sonogashira_Coupling Substrate This compound Product 3-Alkynyl-1,6-naphthyridin-5(6H)-one Substrate->Product Coupling Alkyne Terminal Alkyne Alkyne->Product Pd_Catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Pd_Catalyst->Product Cu_Cocatalyst Cu(I) Cocatalyst (e.g., CuI) Cu_Cocatalyst->Product Base Base (e.g., Et₃N, DIPEA) Base->Product Solvent Solvent (e.g., THF, DMF) Solvent->Product Buchwald_Hartwig_Amination Substrate This compound Product 3-Amino-1,6-naphthyridin-5(6H)-one Substrate->Product Coupling Amine Amine (R-NH₂ or R₂NH) Amine->Product Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) Catalyst->Product Ligand Ligand (e.g., XPhos, BINAP) Ligand->Product Base Base (e.g., NaOᵗBu, K₂CO₃) Base->Product Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Product Stille_Coupling Substrate This compound Product 3-R-1,6-naphthyridin-5(6H)-one Substrate->Product Coupling Organostannane Organostannane (R-SnBu₃) Organostannane->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) Catalyst->Product Additive Additive (e.g., LiCl, CuI) Additive->Product Solvent Solvent (e.g., Toluene, DMF) Solvent->Product

Application Notes and Protocol for Suzuki Coupling of 3-Bromo-1,6-naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in medicinal chemistry for the synthesis of complex molecules, including biaryl and heteroaryl structures.[2] The 1,6-naphthyridin-5(6H)-one scaffold is a significant pharmacophore found in numerous biologically active compounds. The ability to functionalize this core at the 3-position via Suzuki coupling opens up a vast chemical space for the development of novel therapeutics.[3]

This document provides a detailed protocol for the Suzuki coupling of 3-Bromo-1,6-naphthyridin-5(6H)-one with various arylboronic acids. The protocol is based on established methodologies for similar heterocyclic systems and is designed to be a reliable starting point for optimization.[4][5]

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound proceeds via a palladium-catalyzed reaction with an arylboronic acid in the presence of a base.

Figure 1: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative conditions and expected yields for the Suzuki coupling of this compound with a variety of arylboronic acids. The data is compiled from analogous reactions on similar naphthyridine and heterocyclic scaffolds.[6][7] Optimization may be required for specific substrates.

EntryArylboronic AcidCatalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)Toluene/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901680-90
34-Fluorophenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (3)DMF/i-PrOH/H₂O (2:1:1)1001282-92
43-Thienylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/H₂O (4:1)1001875-85
54-Acetylphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)1,4-Dioxane/H₂O (4:1)951478-88
6Naphthalene-2-boronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Toluene/H₂O (4:1)1001680-90

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (3-5 mol%)

  • Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Water, 1,4-Dioxane/Water)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.03 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Evacuate the Schlenk tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and Water) to the reaction mixture via syringe. The typical concentration is 0.1 M with respect to the starting bromide.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-1,6-naphthyridin-5(6H)-one.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1]

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R_Ar R-Pd(II)Ln-Ar Transmetal->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Catalyst Regeneration product R-Ar RedElim->product start R-X start->Pd0 boronic Ar-B(OR)2 boronic->Transmetal base Base base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the general workflow for the Suzuki coupling protocol described above.

Workflow A 1. Combine Reactants (Bromo-naphthyridinone, Boronic Acid, Catalyst, Base) in Schlenk Tube B 2. Establish Inert Atmosphere (Evacuate and backfill with Ar/N2) A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir Reaction Mixture C->D E 5. Monitor Reaction Progress (TLC/LC-MS) D->E E->D Incomplete F 6. Work-up (Cool, Dilute, Extract, Wash, Dry) E->F Complete G 7. Purify Product (Flash Column Chromatography) F->G H 8. Characterize Final Product G->H

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

Functionalization of the 1,6-Naphthyridine Core: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and clinical drug candidates. Its unique electronic properties and ability to engage in various biological interactions have made it a focal point in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the functionalization of the 1,6-naphthyridine core, enabling the synthesis of diverse derivatives for further investigation.

Introduction to 1,6-Naphthyridine Functionalization

The strategic modification of the 1,6-naphthyridine core is crucial for modulating its physicochemical properties, biological activity, and pharmacokinetic profile. Key positions for functionalization include C2, C4, C5, C7, and C8, each offering unique opportunities for diversification. Common strategies for introducing molecular complexity include cross-coupling reactions, direct C-H functionalization, and the use of versatile intermediates like dihalo- and ditriflyloxy-naphthyridines. These methods allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, amino, and alkoxy groups.[1][2]

Key Functionalization Strategies

Several powerful synthetic methodologies have been developed for the targeted functionalization of the 1,6-naphthyridine ring system. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

A general workflow for selecting a functionalization strategy is outlined below:

G start Desired 1,6-Naphthyridine Derivative halogenated Halogenated Precursor Available? start->halogenated ch_activation Direct C-H Functionalization Desired? halogenated->ch_activation No cross_coupling Palladium- or Cobalt-Catalyzed Cross-Coupling halogenated->cross_coupling Yes dione Naphthyridine-dione Precursor Available? ch_activation->dione No rh_catalyzed Rhodium-Catalyzed C-H Activation ch_activation->rh_catalyzed Yes ditriflate Ditriflate Formation & One-Pot Functionalization dione->ditriflate Yes end Target Molecule dione->end No cross_coupling->end rh_catalyzed->end ditriflate->end

Caption: Decision workflow for functionalization strategy.
Palladium-Catalyzed Cross-Coupling of Dihalo-1,6-naphthyridines

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. Starting from dihalo-1,6-naphthyridines, regioselective functionalization can be achieved by exploiting the differential reactivity of the halogenated positions. For instance, in 5,7-dichloro-1,6-naphthyridine, the C5 position is generally more reactive towards Suzuki-Miyaura coupling than the C7 position.

Table 1: Regioselective Suzuki-Miyaura Coupling of 5,7-Dichloro-1,6-naphthyridine

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid7-chloro-5-phenyl-1,6-naphthyridine85
24-Methoxyphenylboronic acid7-chloro-5-(4-methoxyphenyl)-1,6-naphthyridine92
33-Tolylboronic acid7-chloro-5-(3-tolyl)-1,6-naphthyridine88
44-Fluorophenylboronic acid7-chloro-5-(4-fluorophenyl)-1,6-naphthyridine95

Yields are for the isolated mono-arylated product.

One-Pot Difunctionalization via 1,6-Naphthyridine-5,7-ditriflates

A highly efficient method for producing diversely substituted 1,6-naphthyridines involves the conversion of 1,6-naphthyridine-5,7-diones into their corresponding ditriflates. These bench-stable yet highly reactive intermediates can undergo sequential one-pot functionalization, allowing for the rapid generation of a library of analogs.[3][4][5] The C5 position is typically more susceptible to nucleophilic aromatic substitution (SNAr), while the C7-triflate is amenable to various palladium-catalyzed cross-coupling reactions.[3][4][5]

Table 2: One-Pot Difunctionalization of 8-substituted 1,6-Naphthyridine-5,7-ditriflate

EntryC5-NucleophileC7-Coupling PartnerProductOverall Yield (%)
1MorpholinePhenylboronic acid5-(Morpholin-4-yl)-7-phenyl-8-R-1,6-naphthyridine75
2Piperidine4-Methylphenylboronic acid5-(Piperidin-1-yl)-7-(p-tolyl)-8-R-1,6-naphthyridine82
3Methylamine(Tributylstannyl)pyridine5-(Methylamino)-7-(pyridin-3-yl)-8-R-1,6-naphthyridine68
4Sodium thiomethoxide4-Fluorophenylboronic acid5-(Methylthio)-7-(4-fluorophenyl)-8-R-1,6-naphthyridine79

Yields are for the two-step, one-pot process starting from the ditriflate.

Cobalt-Catalyzed Alkylation of Chloro-1,6-naphthyridines

Cobalt catalysis offers a cost-effective and efficient alternative to palladium for certain cross-coupling reactions. For instance, 5-chloro-1,6-naphthyridine can be effectively alkylated using Grignard reagents in the presence of a cobalt catalyst, providing access to derivatives that may be challenging to synthesize via other methods.[1][6]

Table 3: Cobalt-Catalyzed Alkylation of 5-Chloro-1,6-naphthyridine

EntryAlkyl Grignard ReagentProductYield (%)
1Methylmagnesium chloride5-Methyl-1,6-naphthyridine72
2Ethylmagnesium bromide5-Ethyl-1,6-naphthyridine68
3Isopropylmagnesium chloride5-Isopropyl-1,6-naphthyridine55
4Cyclopropylmagnesium bromide5-Cyclopropyl-1,6-naphthyridine61
Rhodium-Catalyzed C-H Activation/Annulation

Direct C-H activation represents a highly atom-economical approach to functionalization, avoiding the need for pre-installed leaving groups. Rhodium(III) catalysis has been successfully employed for the synthesis of naphthyridinones from nicotinamide N-oxides through a double-activation and directing group strategy.[4] This method allows for the efficient construction of the fused ring system.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for key functionalization reactions of the 1,6-naphthyridine core.

Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Cross-Coupling of 5,7-Dichloro-1,6-naphthyridine

This protocol describes the mono-arylation at the C5 position.

G reagents Combine in a reaction vessel: - 5,7-Dichloro-1,6-naphthyridine (1.0 equiv) - Arylboronic acid (1.2 equiv) - Pd(PPh3)4 (0.05 equiv) - K2CO3 (2.0 equiv) - Dioxane/H2O (4:1) setup Degas the mixture with Argon for 15 min. reagents->setup reaction Heat the reaction at 90 °C for 12 h. setup->reaction workup Cool to RT, dilute with EtOAc, and wash with brine. reaction->workup purification Dry over Na2SO4, concentrate, and purify by column chromatography. workup->purification

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • 5,7-Dichloro-1,6-naphthyridine

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5,7-dichloro-1,6-naphthyridine (1.0 mmol, 1.0 equiv), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with brine (2 x 15 mL).

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 7-chloro-5-aryl-1,6-naphthyridine.

Protocol 2: One-Pot Synthesis of 5,7-Disubstituted-1,6-naphthyridines from an 8-Substituted-1,6-naphthyridine-5,7-dione

This protocol details the synthesis of the ditriflate intermediate followed by a sequential SNAr and Suzuki-Miyaura coupling.[3][4][5]

Step A: Synthesis of the 1,6-Naphthyridine-5,7-ditriflate

Materials:

  • 8-Substituted-1,6-naphthyridine-5,7-dione

  • Trifluoromethanesulfonic anhydride (Tf2O)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the 8-substituted-1,6-naphthyridine-5,7-dione (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL) in a flame-dried flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N-diisopropylethylamine (2.5 mmol, 2.5 equiv) dropwise.

  • Add trifluoromethanesulfonic anhydride (2.2 mmol, 2.2 equiv) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour. The formation of the ditriflate can be monitored by TLC or LC-MS. The crude ditriflate solution is used directly in the next step.

Step B: One-Pot SNAr and Suzuki-Miyaura Coupling

Materials:

  • Crude ditriflate solution from Step A

  • Amine nucleophile (e.g., Morpholine)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl2]

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane, anhydrous

  • Deionized water

Procedure:

  • To the crude ditriflate solution at 0 °C, add the amine nucleophile (1.1 mmol, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until the SNAr reaction is complete (monitored by LC-MS).

  • To this mixture, add the arylboronic acid (1.5 mmol, 1.5 equiv), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 mmol, 0.05 equiv), and sodium carbonate (3.0 mmol, 3.0 equiv).

  • Add degassed 1,4-dioxane (5 mL) and water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the desired 5,7-disubstituted-1,6-naphthyridine.

Protocol 3: Cobalt-Catalyzed Alkylation of 5-Chloro-1,6-naphthyridine

Materials:

  • 5-Chloro-1,6-naphthyridine

  • Alkyl Grignard reagent (e.g., Methylmagnesium chloride, 3 M in THF)

  • Cobalt(II) chloride (CoCl2)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried Schlenk flask under argon, add cobalt(II) chloride (0.05 mmol, 0.05 equiv).

  • Add anhydrous tetrahydrofuran (5 mL).

  • Add a solution of 5-chloro-1,6-naphthyridine (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL).

  • Cool the mixture to 0 °C.

  • Slowly add the alkyl Grignard reagent (1.2 mmol, 1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford the 5-alkyl-1,6-naphthyridine.

Conclusion

The functionalization of the 1,6-naphthyridine core is a rich and evolving field, providing medicinal chemists with a versatile platform for the design and synthesis of novel therapeutic agents. The protocols outlined in this document for palladium- and cobalt-catalyzed cross-coupling reactions, and the one-pot difunctionalization of ditriflate intermediates, offer reliable and efficient methods for accessing a wide array of substituted 1,6-naphthyridines. These detailed procedures, coupled with the provided data and strategic workflows, are intended to serve as a valuable resource for researchers engaged in the exploration of this important heterocyclic scaffold.

References

Application Notes and Protocols: Antibacterial and Antifungal Applications of Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antibacterial and antifungal properties of naphthyridine compounds. This document includes quantitative efficacy data, detailed experimental protocols for antimicrobial testing, and visualizations of key experimental workflows and mechanisms of action. The information is intended to guide researchers in the evaluation and development of naphthyridine derivatives as potential antimicrobial agents.

Introduction to Naphthyridines

Naphthyridines are heterocyclic compounds composed of two fused pyridine rings, existing in six structural isomers based on the position of the nitrogen atoms.[1][2] This scaffold is a key pharmacophore in numerous synthetic and natural compounds exhibiting a wide range of biological activities, most notably antimicrobial effects.[1][3] The first naphthyridine derivative introduced into clinical practice was nalidixic acid in 1967, an antibacterial agent for treating urinary tract infections caused by Gram-negative bacteria.[1][4] Since then, extensive research has led to the development of numerous naphthyridine derivatives with potent antibacterial and antifungal activities, making them a promising area of investigation for combating infectious diseases, including those caused by multidrug-resistant pathogens.[1][5]

Mechanisms of Antibacterial and Antifungal Action

The antimicrobial mechanism of naphthyridine derivatives varies depending on the specific isomer and substituent groups. Two of the most well-studied mechanisms are the inhibition of bacterial DNA gyrase and topoisomerase IV, primarily by 1,8-naphthyridine derivatives, and the inhibition of the FtsZ protein by some 1,5-naphthyridine compounds.[3][5]

Inhibition of DNA Gyrase and Topoisomerase IV by 1,8-Naphthyridines

Derivatives of 1,8-naphthyridine, particularly the 4-oxo-1,8-naphthyridine-3-carboxylic acid scaffold found in nalidixic acid and fluoroquinolones, exert their antibacterial effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3][4] DNA gyrase is essential for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[4] Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following DNA replication.[6] By binding to these enzymes, 1,8-naphthyridine derivatives stabilize the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[4][6]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Replication DNA Replication & Transcription DNA_Gyrase DNA Gyrase/ Topoisomerase IV DNA_Replication->DNA_Gyrase requires Relaxed_DNA Relaxed/Decatenated DNA DNA_Gyrase->Relaxed_DNA produces Cell_Death Cell Death DNA_Gyrase->Cell_Death inhibition leads to Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase acts on Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->DNA_Gyrase inhibits FtsZ_Inhibition cluster_bacterium Bacterial Cell FtsZ_Monomers FtsZ Monomers Z_Ring_Formation Z-Ring Formation FtsZ_Monomers->Z_Ring_Formation polymerize into Cell_Division Cell Division Z_Ring_Formation->Cell_Division leads to Filamentation Bacterial Filamentation Z_Ring_Formation->Filamentation inhibition causes Naphthyridine 1,5-Naphthyridine Compound Naphthyridine->Z_Ring_Formation inhibits Cell_Death Cell Death Filamentation->Cell_Death Antimicrobial_Screening_Workflow Start Start: Naphthyridine Derivative Agar_Well_Diffusion Agar Well Diffusion Assay (Qualitative Screening) Start->Agar_Well_Diffusion Broth_Microdilution Broth Microdilution Assay (Quantitative MIC) Agar_Well_Diffusion->Broth_Microdilution Active compounds MBC_Assay MBC/MFC Assay Broth_Microdilution->MBC_Assay Determine MIC Data_Analysis Data Analysis and Comparison MBC_Assay->Data_Analysis Determine MBC/MFC End End: Lead Compound Identification Data_Analysis->End SAR_Relationships cluster_SAR Structure-Activity Relationship Naphthyridine_Core Naphthyridine Scaffold Antimicrobial_Activity Antimicrobial Activity (Potency & Spectrum) Naphthyridine_Core->Antimicrobial_Activity influences Substituents Chemical Substituents Substituents->Antimicrobial_Activity modulates C6_Fluorine C6_Fluorine Substituents->C6_Fluorine N1_Cyclopropyl N1_Cyclopropyl Substituents->N1_Cyclopropyl C7_Piperazine C7_Piperazine Substituents->C7_Piperazine Halogenation Halogenation Substituents->Halogenation Hybridization Hybridization Substituents->Hybridization

References

Application Notes and Protocols: 1,6-Naphthyridin-2(1H)-ones as cAMP PDE III Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the investigation of 1,6-naphthyridin-2(1H)-ones as potent and selective inhibitors of cyclic adenosine monophosphate (cAMP) phosphodiesterase III (PDE III). This class of compounds has shown significant promise as cardiotonic agents for the treatment of heart failure.

Introduction

Phosphodiesterase III (PDE III) is a key enzyme in the regulation of intracellular levels of cAMP, a critical second messenger in cardiac muscle cells. Inhibition of PDE III leads to an increase in intracellular cAMP, resulting in enhanced cardiac contractility (positive inotropic effect) and vasodilation. The 1,6-naphthyridin-2(1H)-one scaffold has been identified as a promising pharmacophore for the development of selective PDE III inhibitors. Notably, substitutions at the C5 position of the naphthyridinone ring have been shown to significantly influence inhibitory potency and selectivity.

Data Presentation

The following tables summarize the in vitro PDE III inhibitory activity of a series of 5-substituted 1,6-naphthyridin-2(1H)-one analogs. The data is adapted from the foundational work by Singh, B., et al. (1992) in the Journal of Medicinal Chemistry.

Table 1: PDE III Inhibitory Activity of 5-Substituted 1,6-Naphthyridin-2(1H)-ones

Compound IDR Group at C5 PositionPDE III IC50 (µM)
1 -H>100
2 -CH31.4
3 -CH2CH30.45
4 -CH(CH3)20.12
5 -C(CH3)30.08
6 -Cyclopropyl0.06
7 -Phenyl0.05
8 -4-Pyridyl0.03
Milrinone (Reference Compound)0.3

Table 2: Inotropic Activity of Selected 5-Substituted 1,6-Naphthyridin-2(1H)-ones in Anesthetized Dogs

Compound IDIntravenous ED50 (µg/kg) for a 50% increase in dP/dt_max
2 30
4 10
6 3
7 1
Milrinone 10

Signaling Pathways and Experimental Workflows

cAMP Signaling Pathway and PDE III Inhibition

camp_signaling Receptor β-Adrenergic Receptor G_Protein Gs Protein Receptor->G_Protein Agonist Binding AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 PDE III cAMP->PDE3 Substrate Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates (Activates) Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contraction Increased Cardiac Contraction Ca_Influx->Contraction AMP 5'-AMP PDE3->AMP Hydrolyzes Naphthyridinone 1,6-Naphthyridin-2(1H)-one Naphthyridinone->PDE3 Inhibits

Caption: cAMP signaling cascade in cardiomyocytes and the mechanism of PDE III inhibition.

General Experimental Workflow for Evaluation

workflow start Start synthesis Synthesis of 1,6-Naphthyridin-2(1H)-one Analogs start->synthesis purification Purification and Characterization (NMR, MS, HPLC) synthesis->purification in_vitro In Vitro PDE III Inhibition Assay (Determine IC50) purification->in_vitro selectivity PDE Isozyme Selectivity Profiling in_vitro->selectivity in_vivo In Vivo Evaluation in Animal Models (e.g., Dog, Rat) in_vitro->in_vivo lead_optimization Lead Optimization selectivity->lead_optimization pk_pd Pharmacokinetic and Pharmacodynamic Studies in_vivo->pk_pd pk_pd->lead_optimization end End pk_pd->end lead_optimization->synthesis

Caption: A typical workflow for the discovery and development of 1,6-naphthyridin-2(1H)-one based PDE III inhibitors.

Experimental Protocols

Synthesis of 5-Substituted-1,6-naphthyridin-2(1H)-ones

This protocol describes a general method for the synthesis of the 1,6-naphthyridin-2(1H)-one scaffold, with a focus on the introduction of diversity at the C5 position.

Materials:

  • 5-Acyl-6-[2-(dimethylamino)ethenyl]-2(1H)-pyridinone

  • Ammonium acetate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

  • To a solution of the appropriate 5-acyl-6-[2-(dimethylamino)ethenyl]-2(1H)-pyridinone (1 equivalent) in ethanol in a round-bottom flask, add a molar excess of ammonium acetate (approximately 10 equivalents).

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product often precipitates from the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the desired 5-substituted-1,6-naphthyridin-2(1H)-one.

  • Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro PDE III Inhibition Assay (Fluorescence Polarization)

This protocol outlines a fluorescence polarization (FP) based assay to determine the IC50 values of test compounds against PDE III.

Principle: The assay is based on the competition between a fluorescently labeled cAMP analog (tracer) and the test compound for the active site of the PDE III enzyme. When the tracer is bound to the larger PDE III enzyme, its rotation is slowed, resulting in a high FP signal. Inhibition of the enzyme by a test compound leads to the displacement of the tracer, which can then tumble more freely in solution, resulting in a low FP signal.

Materials:

  • Recombinant human PDE III enzyme

  • Fluorescently labeled cAMP (e.g., FAM-cAMP)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

  • Test compounds (1,6-naphthyridin-2(1H)-ones) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Assay Plate Preparation:

    • Add 5 µL of diluted test compound or vehicle (for control wells) to the wells of a 384-well plate.

    • Add 10 µL of diluted PDE III enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Initiate the reaction by adding 5 µL of the FAM-cAMP substrate solution to each well.

    • The final volume in each well should be 20 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore (e.g., excitation at 485 nm and emission at 535 nm for FAM).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (no inhibitor) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vivo Evaluation of Cardiotonic Effects in an Anesthetized Dog Model

This protocol provides a general framework for assessing the in vivo efficacy of 1,6-naphthyridin-2(1H)-one PDE III inhibitors.

Animal Model:

  • Beagle dogs of either sex, weighing 8-12 kg.

  • Animals should be fasted overnight before the experiment.

Procedure:

  • Anesthesia and Instrumentation:

    • Anesthetize the dogs with an appropriate anesthetic agent (e.g., sodium pentobarbital).

    • Intubate the animals and provide artificial respiration.

    • Catheterize a femoral artery to monitor arterial blood pressure.

    • Insert a catheter into a femoral vein for drug administration.

    • Place a catheter-tip manometer in the left ventricle via the right carotid artery to measure left ventricular pressure and calculate the maximum rate of pressure rise (dP/dt_max).

    • Monitor heart rate from the electrocardiogram.

  • Drug Administration:

    • After a stabilization period, administer the test compound intravenously as a bolus injection or a continuous infusion.

    • Administer a range of doses to establish a dose-response relationship.

  • Data Collection and Analysis:

    • Record cardiovascular parameters (heart rate, arterial blood pressure, left ventricular pressure, dP/dt_max) continuously.

    • Calculate the percentage change from baseline for each parameter at each dose.

    • Determine the ED50 value (the dose that produces 50% of the maximum response) for the inotropic effect (increase in dP/dt_max).

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion

The 1,6-naphthyridin-2(1H)-one scaffold represents a valuable starting point for the design of potent and selective PDE III inhibitors. The provided protocols offer a comprehensive guide for the synthesis, in vitro characterization, and in vivo evaluation of novel analogs in this chemical series. Further optimization of this scaffold may lead to the development of new therapeutic agents for the management of heart failure.

Application Notes and Protocols: Benzo[h]naphthyridin-2(1H)-one as a Potent mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] It integrates signals from a variety of upstream stimuli, including growth factors and nutrients.[1] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] Dysregulation of the mTOR pathway is a frequent occurrence in a multitude of human cancers, rendering it a prime target for therapeutic intervention.

The benzo[h][1][4]naphthyridin-2(1H)-one scaffold has emerged as a promising chemotype for the development of potent and selective ATP-competitive mTOR inhibitors. Notably, derivatives such as Torin1 and Torin2 have demonstrated significant efficacy in preclinical studies, exhibiting potent inhibition of both mTORC1 and mTORC2.[2][5] These compounds serve as valuable research tools for elucidating mTOR signaling and as a foundation for the development of novel anticancer therapeutics.

This document provides detailed application notes and experimental protocols for the characterization of benzo[h]naphthyridin-2(1H)-one-based mTOR inhibitors.

Data Presentation: Inhibitory Activity and Selectivity

The following tables summarize the in vitro and cellular activities of two prominent benzo[h]naphthyridin-2(1H)-one mTOR inhibitors, Torin1 and Torin2.

Table 1: In Vitro and Cellular Activity of Torin1

Assay TypeTarget/Cell LineIC50/EC50 (nM)Reference
Biochemical mTORC1 AssaymTORC1 Enzyme5.4[1]
Cellular mTORC1 Inhibition (p-S6K)Mouse Embryonic Fibroblasts3[1]
Cellular mTORC1 Inhibition (p-S6K)-2[2]
Cellular mTORC2 Inhibition-10[2]
Cellular PI3K Inhibition-1800[1][2]

Table 2: In Vitro and Cellular Activity of Torin2

Assay TypeTarget/Cell LineEC50 (nM)Reference
Cellular mTOR Inhibition-0.25[5][6]
Cellular PI3K Inhibition-200[5][6]

Selectivity Profile:

  • Torin1 exhibits approximately 1000-fold selectivity for mTOR over PI3K in cellular assays.[1][2] It also shows over 100-fold binding selectivity against a panel of 450 other protein kinases.[1][2]

  • Torin2 demonstrates around 800-fold selectivity for mTOR over PI3K in cellular assays and greater than 100-fold binding selectivity against 440 other protein kinases.[5][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mTOR signaling pathway and a general workflow for evaluating mTOR inhibitors.

mTOR_Pathway GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 CellSurvival Cell Survival Akt->CellSurvival S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Activates CellGrowth Cell Growth & Proliferation S6K1->CellGrowth _4EBP1->CellGrowth Benzonaphthyridinone benzo[h]naphthyridin-2(1H)-one (e.g., Torin1, Torin2) Benzonaphthyridinone->mTORC1 Benzonaphthyridinone->mTORC2

Caption: The mTOR signaling pathway and points of inhibition.

Experimental_Workflow Start Start BiochemAssay Biochemical mTOR Kinase Assay Start->BiochemAssay CellBasedAssay Cell-Based Assays (Western Blot, Cell Viability) BiochemAssay->CellBasedAssay InVivo In Vivo Xenograft Model CellBasedAssay->InVivo DataAnalysis Data Analysis (IC50/EC50 Determination) InVivo->DataAnalysis End End DataAnalysis->End

Caption: A general experimental workflow for evaluating mTOR inhibitors.

Experimental Protocols

In Vitro mTORC1 Kinase Assay

This assay measures the direct inhibitory effect of the compound on the kinase activity of immunoprecipitated mTORC1.

Materials:

  • HEK293T cells

  • mTOR lysis buffer (e.g., CHAPS-based)

  • Antibody for mTORC1 immunoprecipitation (e.g., anti-Raptor)

  • Protein A/G agarose beads

  • Kinase assay buffer

  • Recombinant inactive substrate (e.g., GST-4E-BP1)

  • ATP

  • SDS-PAGE reagents and equipment

  • PVDF membrane

  • Primary antibody against phosphorylated substrate (e.g., anti-phospho-4E-BP1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Culture HEK293T cells to 80-90% confluency.

  • Lyse the cells in mTOR lysis buffer on ice.

  • Clarify the lysate by centrifugation.

  • Immunoprecipitate mTORC1 by incubating the lysate with an anti-Raptor antibody, followed by the addition of Protein A/G agarose beads.

  • Wash the immunoprecipitates extensively with lysis buffer and then with kinase assay buffer.

  • Resuspend the beads in kinase assay buffer.

  • Add the benzo[h]naphthyridin-2(1H)-one inhibitor at various concentrations to the bead suspension.

  • Initiate the kinase reaction by adding the recombinant substrate and ATP.

  • Incubate the reaction at 30°C for 30 minutes with gentle agitation.

  • Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

  • Analyze the reaction products by SDS-PAGE and Western blotting using a phospho-specific antibody for the substrate.

Cellular Western Blot Analysis of mTORC1 and mTORC2 Signaling

This protocol assesses the inhibition of mTORC1 and mTORC2 downstream signaling in a cellular context.

Materials:

  • Cancer cell line of interest (e.g., U87MG, PC-3)

  • Cell culture medium and supplements

  • Benzo[h]naphthyridin-2(1H)-one inhibitor

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE reagents and equipment

  • PVDF membrane

  • Primary antibodies: anti-phospho-S6K (T389), anti-total S6K, anti-phospho-Akt (S473), anti-total Akt, and a loading control (e.g., β-actin).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the benzo[h]naphthyridin-2(1H)-one inhibitor for the desired time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with the appropriate primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay (MTT or MTS)

This assay determines the effect of the mTOR inhibitor on cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Cell culture medium and supplements

  • Benzo[h]naphthyridin-2(1H)-one inhibitor

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the inhibitor for a specified duration (e.g., 72 hours).

  • Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a benzo[h]naphthyridin-2(1H)-one mTOR inhibitor.[2]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line (e.g., U87MG)

  • Matrigel (optional)

  • Benzo[h]naphthyridin-2(1H)-one inhibitor

  • Appropriate vehicle for in vivo administration

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the inhibitor or vehicle to the mice according to the desired dosing schedule (e.g., daily oral gavage or intraperitoneal injection). A reported efficacious dose for Torin1 is 20 mg/kg.[2]

  • Measure the tumor volume with calipers 2-3 times per week.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers).

Conclusion

The benzo[h]naphthyridin-2(1H)-one scaffold represents a valuable starting point for the development of potent and selective mTOR inhibitors. The protocols outlined in this document provide a comprehensive framework for the preclinical characterization of these compounds, from initial biochemical screening to in vivo efficacy studies. The use of these standardized methods will facilitate the comparison of data across different studies and aid in the identification of promising clinical candidates for the treatment of cancer and other diseases driven by aberrant mTOR signaling.

References

Troubleshooting & Optimization

Technical Support Center: Scalable Synthesis of 3-Bromo-1,6-naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 3-Bromo-1,6-naphthyridin-5(6H)-one. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing the 1,6-naphthyridin-5(6H)-one core?

A1: A prevalent and effective method for constructing the 1,6-naphthyridin-5(6H)-one scaffold is through the cyclization of a substituted 4-aminopyridine derivative with a suitable three-carbon synthon, such as diethyl malonate or a related malonic acid derivative. This approach is a variation of the Gould-Jacobs reaction.

Q2: What are the primary challenges in the bromination of 1,6-naphthyridin-5(6H)-one?

A2: The main challenges during the bromination step include controlling the regioselectivity to favor substitution at the C3 position, preventing over-bromination which can lead to di- or tri-brominated byproducts, and managing potential side reactions such as N-oxidation.

Q3: How can I minimize the formation of isomeric impurities during the synthesis?

A3: Minimizing isomeric impurities starts with the careful selection of starting materials and reaction conditions to favor the desired regiochemistry of the cyclization reaction. During bromination, controlling the reaction temperature and the stoichiometry of the brominating agent is crucial. Purification techniques such as column chromatography or recrystallization are often necessary to separate the desired isomer.

Q4: My reaction yield is consistently low. What are the likely causes?

A4: Low yields can stem from several factors, including incomplete reactions, degradation of starting materials or products, and suboptimal reaction conditions. It is important to ensure the purity of your starting materials and solvents, and to carefully monitor the reaction progress using techniques like TLC or LC-MS. See the troubleshooting guide below for more specific solutions.

Q5: What are the best practices for purifying the final this compound product?

A5: Purification of the crude product can typically be achieved through recrystallization from a suitable solvent system or by column chromatography on silica gel. The choice of solvent for recrystallization should be determined experimentally to maximize the recovery of the pure product while leaving impurities dissolved.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Product Formation Inactive Catalyst: If a catalyst is used (e.g., in a cross-coupling approach), it may be inactive.- Use a fresh batch of catalyst. - Ensure the reaction is performed under an inert atmosphere if the catalyst is air-sensitive.
Poor Quality Starting Materials: Impurities in starting materials can inhibit the reaction.- Purify starting materials before use. - Confirm the identity and purity of starting materials by analytical methods (NMR, etc.).
Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition.- Gradually increase the reaction temperature while monitoring for product formation and decomposition. - Consult literature for optimal temperature ranges for similar reactions.
Formation of Multiple Products (Poor Selectivity) Over-bromination: Use of excess brominating agent or harsh reaction conditions.- Use a controlled stoichiometry of the brominating agent (e.g., 1.0-1.1 equivalents). - Add the brominating agent slowly and maintain a low reaction temperature.
Incorrect Regioselectivity: The reaction conditions may favor the formation of other bromo-isomers.- Screen different brominating agents (e.g., NBS, Br2). - Vary the solvent and temperature to optimize for the desired isomer.
Product Degradation Harsh Reaction Conditions: The product may be unstable to the reaction conditions (e.g., strong acid or base, high temperature).- Use milder reaction conditions where possible. - Minimize the reaction time. - Perform a stability test of the product under the reaction conditions.
Difficult Purification Co-eluting Impurities: Impurities may have similar polarity to the product, making separation by column chromatography difficult.- Try a different eluent system or a different stationary phase for chromatography. - Consider recrystallization from various solvent systems.
Product is Insoluble: The product may precipitate from the reaction mixture, making work-up and purification challenging.- Choose a solvent that keeps the product dissolved during the reaction and work-up. - If the product precipitates upon cooling, this can be used as a purification step (crystallization).

Experimental Protocols

A plausible and scalable synthetic route to this compound is a two-step process involving the construction of the 1,6-naphthyridin-5(6H)-one core followed by selective bromination.

Step 1: Synthesis of 1,6-naphthyridin-5(6H)-one

This step involves the condensation and cyclization of 4-aminonicotinic acid with diethyl malonate.

Reagents and Materials:

  • 4-aminonicotinic acid

  • Diethyl malonate

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Toluene

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • A mixture of 4-aminonicotinic acid (1.0 eq) and diethyl malonate (1.5 eq) in anhydrous toluene is heated to reflux.

  • Phosphorus oxychloride (2.0 eq) is added dropwise to the refluxing mixture over 30 minutes.

  • The reaction mixture is refluxed for an additional 4-6 hours, monitoring the progress by TLC.

  • After completion, the mixture is cooled to room temperature and the excess toluene is removed under reduced pressure.

  • The residue is carefully quenched with ice-water and neutralized with a saturated sodium hydroxide solution to pH 7-8.

  • The precipitated solid is collected by filtration, washed with water, and then with cold ethanol.

  • The crude product is recrystallized from ethanol to yield pure 1,6-naphthyridin-5(6H)-one.

Step 2: Bromination of 1,6-naphthyridin-5(6H)-one

This step involves the selective bromination of the 1,6-naphthyridin-5(6H)-one at the C3 position using N-bromosuccinimide (NBS).

Reagents and Materials:

  • 1,6-naphthyridin-5(6H)-one

  • N-bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • To a solution of 1,6-naphthyridin-5(6H)-one (1.0 eq) in anhydrous DMF, N-bromosuccinimide (1.05 eq) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature for 8-12 hours, monitoring the progress by TLC.

  • Upon completion, the reaction mixture is poured into ice-water.

  • The precipitated solid is collected by filtration and washed with water.

  • The crude product is washed with a saturated sodium bicarbonate solution to remove any acidic impurities.

  • The solid is then washed with cold water and dried under vacuum to yield crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Quantitative Data Summary

StepReactionReactants (Molar Ratio)SolventTemperature (°C)Time (h)Typical Yield (%)
1Cyclization4-aminonicotinic acid (1) Diethyl malonate (1.5) POCl₃ (2)Toluene1104-675-85
2Bromination1,6-naphthyridin-5(6H)-one (1) NBS (1.05)DMF258-1280-90

Visualizations

Experimental Workflow

G Synthesis Workflow for this compound cluster_0 Step 1: Naphthyridinone Core Synthesis cluster_1 Step 2: Bromination A 4-aminonicotinic acid + Diethyl malonate B Cyclization with POCl3 in Toluene A->B C Work-up and Recrystallization B->C D 1,6-naphthyridin-5(6H)-one C->D E 1,6-naphthyridin-5(6H)-one F Bromination with NBS in DMF E->F G Work-up and Purification F->G H This compound G->H

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Workflow

G Troubleshooting Logic for Synthesis Issues start Low Yield or Reaction Failure check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK success Improved Yield check_reagents->success Reagents Purified optimize_reagents Optimize Reagent Stoichiometry check_conditions->optimize_reagents Conditions OK check_conditions->success Conditions Adjusted screen_solvents Screen Different Solvents/Catalysts optimize_reagents->screen_solvents Optimization Fails optimize_reagents->success Optimization Succeeds screen_solvents->success

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Technical Support Center: Synthesis of 3-Bromo-1,6-naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Bromo-1,6-naphthyridin-5(6H)-one synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on a modern and safer synthetic approach involving a dehydrative condensation and enamine cyclization.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors. A recently developed safe and scalable method reports yields as high as 81%, a significant improvement over older, more hazardous methods involving 1,3,5-triazine which are prone to dangerous exotherms and the generation of hydrogen cyanide.[1] To achieve higher yields, consider the following:

  • Reaction Conditions: Ensure precise control over reaction temperature and time. For the dehydrative condensation step, maintaining the recommended temperature is critical for driving the reaction to completion without degrading the product.

  • Reagent Quality: The purity of starting materials is crucial. Impurities in the reactants can lead to side reactions and lower the yield of the desired product. Use freshly purified reagents whenever possible.

  • Atmosphere: The reaction may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and intermediates.

  • Acid Catalyst: In the dehydrative condensation, the choice and amount of acid catalyst are important. While various strong acids may work, p-toluenesulfonic acid (p-TsOH) has been shown to be effective, promoting fast reaction kinetics and facilitating product isolation.[1]

Question: I am observing significant impurity formation in my crude product. How can I identify and minimize these impurities?

Answer:

Impurity profiling is essential for optimizing your synthesis. Common impurities may include unreacted starting materials, intermediates, or byproducts from side reactions.

  • Identification: Utilize analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the number of components in your crude product and get insights into their structures.

  • Minimizing Impurities:

    • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may lead to the formation of specific byproducts.

    • Temperature Control: Overheating can cause decomposition of the product or promote side reactions. Maintain a stable and optimal reaction temperature.

    • Reaction Time: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. Stopping the reaction too early will leave unreacted starting materials, while extending it unnecessarily might lead to product degradation.

Question: The purification of this compound is challenging. What are the best practices for obtaining a pure product?

Answer:

Effective purification is key to obtaining a high-quality final product. The choice of purification method will depend on the nature of the impurities.

  • Recrystallization: This is a common and effective method for purifying solid compounds.

    • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at higher temperatures. A solvent screen using small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate) is recommended.

    • Oiling Out: If your compound separates as an oil instead of crystals, it could be due to a high impurity concentration or too rapid cooling. Try to redissolve the oil in more hot solvent and allow it to cool more slowly.

  • Column Chromatography: If recrystallization is ineffective due to impurities with similar solubility profiles to your product, silica gel column chromatography is a powerful alternative.

    • Solvent System: Develop an appropriate eluent system using TLC. The ideal system will give your product an Rf value of approximately 0.3-0.5 and provide good separation from impurities.

    • Streaking: If the compound streaks on the TLC plate or column, it may be due to its acidic or basic nature. Adding a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, or acetic acid for acidic compounds) can improve the separation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended modern synthetic route for this compound to maximize yield and safety?

A1: A preferred modern route involves a dehydrative condensation reaction.[1] This method avoids the use of hazardous reagents like 1,3,5-triazine, which can produce hydrogen cyanide and cause significant exotherms.[1] The newer method is not only safer but has also been reported to produce a higher yield of 81%.[1]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction. HPLC can also be used for more quantitative monitoring.

Q3: What are the typical analytical characteristics of pure this compound?

A3: The purity of the final product should be confirmed by analytical methods such as NMR (¹H and ¹³C) and HPLC-MS. The NMR spectra should show the expected signals for the this compound structure, and the HPLC should show a single major peak with the correct mass-to-charge ratio in the mass spectrum.

Data Presentation

Synthetic MethodKey ReagentsReported YieldSafety ConsiderationsReference
Dehydrative Condensation2-bromomalonaldehyde, p-TsOH81%Mitigates risks of HCN generation and exotherms.[1]
Annulation Reaction1,3,5-triazineNot specified, but generally lowerGeneration of HCN (potential hazard) and significant exotherm.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydrative Condensation

This protocol is based on the safer and higher-yielding method.[1]

  • Reaction Setup: To a solution of the appropriate amino-pyridine precursor in a suitable solvent (e.g., toluene or diglyme), add 2-bromomalonaldehyde.

  • Acid Catalyst: Add p-toluenesulfonic acid (p-TsOH) as a catalyst.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 108-130°C. A Dean-Stark apparatus can be used to remove water formed during the reaction.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically around 3 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate as the p-TsOH salt.

  • Isolation: Isolate the solid product by filtration, wash with a suitable solvent, and dry under vacuum.

  • Purification: If necessary, purify the product further by recrystallization from an appropriate solvent system.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start reactants Combine Amino-pyridine Precursor, 2-bromomalonaldehyde, and p-TsOH start->reactants heat Heat to 108-130°C (with Dean-Stark) reactants->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool filtrate Filter to Isolate Crude Product cool->filtrate purify Recrystallize or Column Chromatography filtrate->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Impure Product check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Optimize Reaction Temperature and Time start->check_conditions check_atmosphere Ensure Inert Atmosphere (if needed) start->check_atmosphere analyze_impurities Analyze Crude Product (TLC, HPLC, NMR) check_reagents->analyze_impurities check_conditions->analyze_impurities check_atmosphere->analyze_impurities purification Optimize Purification (Recrystallization/Chromatography) analyze_impurities->purification success Improved Yield and Purity purification->success

Caption: Troubleshooting logic for improving synthesis outcomes.

References

Technical Support Center: Purification of 3-Bromo-1,6-naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-Bromo-1,6-naphthyridin-5(6H)-one. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a visual workflow to address common challenges encountered during the purification of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Recovery After Purification

  • Question: I am losing a significant amount of my compound during purification. What are the likely causes and how can I improve my yield?

  • Answer: Low recovery can stem from several factors depending on the purification method:

    • Recrystallization:

      • Excessive Solvent: Using too much solvent will keep a larger portion of your product dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.

      • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.

      • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures. Consider a different solvent or a solvent system where the compound has lower solubility when cold.

    • Column Chromatography:

      • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the silica gel. If this is suspected, deactivating the silica gel with a small amount of a polar solvent (like triethylamine in the eluent for basic compounds) might help.

      • Compound Instability: The compound may be degrading on the silica gel. You can test for this by spotting a solution of the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if decomposition has occurred. If it is unstable, you might consider using a less acidic stationary phase like alumina.

      • Incorrect Fraction Collection: Your compound may have eluted faster or slower than anticipated. Ensure you are monitoring the elution carefully with thin-layer chromatography (TLC).

Issue 2: Persistent Impurities After Purification

  • Question: I have purified my this compound, but I still see impurities in my analytical data (e.g., NMR, LC-MS). How can I remove them?

  • Answer: The strategy for removing persistent impurities depends on their nature:

    • Closely Eluting Impurities (in Column Chromatography): If an impurity has a very similar polarity to your product, you can try to improve separation by:

      • Using a shallower solvent gradient (a slower increase in the polar solvent).

      • Trying a different solvent system with different selectivities (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol).

      • Using a longer chromatography column.

    • Co-crystallizing Impurities (in Recrystallization): If an impurity has similar solubility properties to your product, it may co-crystallize. A second recrystallization from a different solvent system may be effective.

    • Baseline Impurities: If you have very non-polar or very polar impurities, ensure you have flushed the column with a strong enough solvent at the end to elute all components.

Issue 3: Product Discoloration

  • Question: The purified this compound is colored, but I expect a white or off-white solid. What is causing this and how can I fix it?

  • Answer: Color in your final product is typically due to highly conjugated impurities.

    • Charcoal Treatment: During recrystallization, you can often remove colored impurities by adding a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your desired product, so use it sparingly.

    • Oxidation: The compound or an impurity might be susceptible to oxidation. Try to handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible.

Data on Potential Purification Methods

While specific experimental data for the purification of this compound is not widely published, the following table provides starting points based on the purification of structurally similar bromo-heterocyclic and aromatic compounds. Researchers should perform small-scale trials to optimize these conditions.

Purification MethodStationary/Mobile Phase or Solvent SystemExpected PurityNotes
Column Chromatography Stationary Phase: Silica Gel>95%A common choice for moderately polar compounds.
Mobile Phase (Eluent): Hexane/Ethyl Acetate gradient (e.g., starting from 100% Hexane and gradually increasing the percentage of Ethyl Acetate)The optimal gradient needs to be determined by TLC.
Mobile Phase (Eluent): Dichloromethane/Methanol gradient (e.g., starting from 100% Dichloromethane and gradually increasing the percentage of Methanol)A more polar system for compounds that do not elute with Hexane/Ethyl Acetate.
Recrystallization Single Solvent: Ethanol, Isopropanol, or Acetonitrile>98%The crude solid should be dissolved in the minimum amount of boiling solvent and allowed to cool slowly.
Solvent Pair: Dichloromethane/Hexane>98%Dissolve the compound in a minimum of dichloromethane, then slowly add hexane until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Solvent Pair: Acetone/Hexane>98%Similar procedure to Dichloromethane/Hexane.

Experimental Protocols

1. Column Chromatography Protocol

This protocol is a general guideline and should be adapted based on TLC analysis.

  • Materials:

    • Crude this compound

    • Silica gel (230-400 mesh)

    • Eluent (e.g., Hexane/Ethyl Acetate mixture, determined by TLC)

    • Chromatography column

    • Sand

    • Cotton or glass wool

    • Collection tubes

  • Procedure:

    • TLC Analysis: Determine the optimal eluent system by running TLC plates with your crude material in various solvent mixtures. The ideal system will show good separation between your product and impurities, with the product having an Rf value of approximately 0.2-0.4.

    • Column Packing (Slurry Method):

      • Place a small plug of cotton or glass wool at the bottom of the column.

      • Add a thin layer of sand.

      • In a separate beaker, make a slurry of silica gel in the initial, least polar eluent.

      • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

      • Add another thin layer of sand on top of the silica gel bed.

      • Run the eluent through the column until the silica bed is stable and the eluent level is just above the top layer of sand.

    • Sample Loading:

      • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

      • Carefully apply the sample solution to the top of the silica gel bed.

      • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

    • Elution and Fraction Collection:

      • Begin eluting with the chosen solvent system, starting with the less polar mixture.

      • Collect fractions in separate tubes.

      • If using a gradient, gradually increase the polarity of the eluent.

      • Monitor the collected fractions by TLC to identify which ones contain the purified product.

    • Isolation:

      • Combine the pure fractions.

      • Remove the solvent using a rotary evaporator to obtain the purified this compound.

2. Recrystallization Protocol

  • Materials:

    • Crude this compound

    • Recrystallization solvent or solvent pair (determined from small-scale solubility tests)

    • Erlenmeyer flask

    • Hot plate

    • Büchner funnel and filter flask

    • Filter paper

  • Procedure:

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

    • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat to boiling for a few minutes.

    • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (and charcoal, if used).

    • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

    • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

    • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visual Workflow

Purification_Troubleshooting start Crude this compound purification_choice Choose Purification Method start->purification_choice column_chrom Column Chromatography purification_choice->column_chrom  Polarity Difference recrystallization Recrystallization purification_choice->recrystallization Crystalline Solid   analysis Analyze Purity (TLC, NMR, LC-MS) column_chrom->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product Purity OK troubleshoot Troubleshoot analysis->troubleshoot Purity Not OK low_yield Low Yield? troubleshoot->low_yield impurities Impurities Present? troubleshoot->impurities optimize_column Optimize Column Conditions (Gradient, Solvent System) low_yield->optimize_column Column optimize_recryst Optimize Recrystallization (Solvent, Cooling Rate) low_yield->optimize_recryst Recryst. impurities->optimize_column Column impurities->optimize_recryst Recryst. repeat_purification Repeat Purification or Consider Alternative Method optimize_column->repeat_purification optimize_recryst->repeat_purification repeat_purification->analysis

avoiding hazardous byproducts in naphthyridone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Naphthyridone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding hazardous byproducts during the synthesis of naphthyridones. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter in your experiments.

I. Troubleshooting Guides & FAQs

This section is organized by common synthetic routes to naphthyridones, addressing potential hazardous byproducts and strategies for their mitigation.

Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines and naphthyridines involving the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. However, it is notoriously vigorous and can produce significant hazardous waste.

Q1: My Skraup reaction is producing a large amount of black, intractable tar. What is this byproduct and how can I minimize it?

A1: The "tar" is a significant issue in the Skraup synthesis and is primarily the result of the acid-catalyzed polymerization of acrolein, which is formed in situ from the dehydration of glycerol.[1][2] These tarry byproducts are complex, polymeric materials that are difficult to characterize and remove, making product purification challenging.[2]

Troubleshooting:

  • Control the Reaction Temperature: The reaction is highly exothermic.[3] Localized overheating promotes the polymerization of acrolein. Maintain a consistent and optimized temperature.

  • Use a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) can help to control the reaction's vigor by ensuring the oxidation step proceeds more smoothly over a longer period.[3]

  • Optimize Reagent Ratios and Addition: Incorrect stoichiometry or rapid addition of sulfuric acid can lead to an uncontrolled reaction and increased tar formation.[3]

Q2: Besides tar, what other byproducts should I be aware of in the Skraup synthesis?

A2: Other common byproducts include:

  • Incompletely Oxidized Intermediates: If the final oxidation step is inefficient, partially hydrogenated intermediates, such as dihydronaphthyridines, may be present as impurities.[1]

  • Isomeric Byproducts: When using substituted aminopyridines, cyclization can occur at different positions on the pyridine ring, leading to a mixture of naphthyridine isomers.[1]

Troubleshooting:

  • Choice of Oxidizing Agent: While nitrobenzene is traditionally used, other oxidizing agents like arsenic acid have been reported to give good yields, though they are more toxic. The choice of oxidant can significantly impact the efficiency of the final oxidation step.[2]

  • Purification: Steam distillation is a common and effective method for separating the volatile naphthyridine product from the non-volatile tar.[2]

Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-amino-3-formylpyridine with a compound containing an α-methylene group, typically a ketone or β-ketoester.

Q1: I am using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of regioisomers. How can I improve the regioselectivity and avoid these byproducts?

A1: The formation of regioisomers is a primary challenge in the Friedländer synthesis when using unsymmetrical ketones, as the reaction can proceed via two different enolates.[4][5]

Troubleshooting:

  • Catalyst Choice: Traditional acid or base catalysts can be harsh and lead to side reactions. The use of milder catalysts can significantly improve regioselectivity. For example, choline hydroxide in water has been shown to be a highly effective and environmentally friendly catalyst.[1][6][7] Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) under solvent-free grinding conditions is another efficient and reusable catalyst.[8]

  • Solvent Selection: The use of green solvents like water can improve yields and simplify the work-up procedure compared to traditional organic solvents like DMF or DMSO.[6][7]

  • Reaction Conditions: Optimizing the reaction temperature and time is crucial. Microwave-assisted synthesis can often reduce reaction times and improve yields.[9]

Conrad-Limpach Synthesis

This synthesis involves the condensation of an aminopyridine with a β-ketoester to form 4-hydroxynaphthyridinones. A major hazard in this reaction is the use of high-boiling point solvents.

Q1: My protocol for the Conrad-Limpach synthesis uses Dowtherm A, which I understand to be hazardous. What are the risks and are there safer alternatives?

A1: Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is a common high-boiling solvent used to achieve the high temperatures (around 250°C) required for the thermal cyclization step.[6][10] However, it has several drawbacks:

  • Hazardous Decomposition: At elevated temperatures, Dowtherm A can decompose to produce hazardous byproducts, including benzene and phenol.[11][12][13]

  • Unpleasant Odor and Handling Issues: It has a strong, unpleasant odor and can be difficult to remove from the final product.[10]

Safer Alternatives to Dowtherm A:

Several less hazardous and more user-friendly high-boiling point solvents have been identified as effective replacements for Dowtherm A in the Conrad-Limpach synthesis.[1][10]

SolventBoiling Point (°C)Reported Yield (%)
2,6-di-tert-butylphenol26565
iso-butyl benzoate24266
1,2,4-trichlorobenzene214~65
2-nitrotoluene222~65

Table 1: Safer High-Boiling Point Solvents for Conrad-Limpach Synthesis.[1][10]

Gould-Jacobs Reaction

The Gould-Jacobs reaction is used to synthesize 4-hydroxynaphthyridines from an aminopyridine and a substituted malonic ester, such as diethyl ethoxymethylenemalonate (DEEM).

Q1: The thermal cyclization step in my Gould-Jacobs synthesis requires very high temperatures and long reaction times, which I suspect is leading to byproduct formation. Are there more efficient and safer methods?

A1: Yes, traditional thermal methods for the Gould-Jacobs reaction can be harsh. Microwave-assisted synthesis has emerged as a highly effective alternative that significantly reduces reaction times and can lead to cleaner reactions with fewer byproducts.[14][15][16][17]

Comparison of Conventional vs. Microwave-Assisted Gould-Jacobs Reaction:

MethodReaction TimeYieldByproducts
Conventional HeatingSeveral hoursOften lowerIncreased potential for thermal decomposition byproducts
Microwave IrradiationMinutesOften higherReduced byproduct formation due to shorter reaction times

Table 2: Comparison of Conventional and Microwave-Assisted Gould-Jacobs Synthesis.[16][17][18]

II. Experimental Protocols for Safer Naphthyridone Synthesis

Protocol 1: Choline Hydroxide-Catalyzed Friedländer Synthesis of 1,8-Naphthyridines in Water

This protocol provides an environmentally friendly and high-yield method for the synthesis of 1,8-naphthyridines.[6][7]

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene carbonyl compound (e.g., acetone)

  • Choline hydroxide (ChOH) solution (e.g., 45 wt. % in H₂O)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Water bath or heating mantle

Procedure:

  • To a clean round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and the active methylene carbonyl compound (0.5 mmol).

  • Add 1 mL of deionized water to the flask.

  • Add choline hydroxide (1 mol%) to the reaction mixture.

  • Place the flask in a pre-heated water bath at 50°C.

  • Stir the reaction mixture vigorously for approximately 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Microwave-Assisted Gould-Jacobs Synthesis of 4-Hydroxyquinolines

This protocol offers a rapid and efficient alternative to traditional thermal methods.[16]

Materials:

  • Aniline (or aminopyridine derivative)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave synthesis vial

  • Magnetic stirring bar

  • Microwave synthesis system

  • Acetonitrile (for washing)

Procedure:

  • Add the aniline derivative (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol) to a microwave vial equipped with a magnetic stirring bar.

  • Seal the vial and place it in the microwave synthesis system.

  • Heat the mixture to 250°C for the optimized reaction time (typically a few minutes, to be determined empirically).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate. Filter the solid and wash with ice-cold acetonitrile.

  • Dry the resulting solid under vacuum.

III. Analytical Methods for Byproduct Detection

Q1: What are the best analytical techniques for identifying and quantifying byproducts in my naphthyridone synthesis?

A1: A combination of chromatographic and spectroscopic techniques is generally most effective.

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS): This is a powerful tool for separating complex mixtures and identifying the molecular weights of the components, including isomeric byproducts and impurities.[19][20][21] Reversed-phase HPLC is commonly used for the analysis of pharmaceutical compounds.[21] For separating isomers, specialized columns and methods may be required.[3][16][22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the structural elucidation of both the desired product and any byproducts.[22][23][24]

    • 1D NMR (¹H and ¹³C): Provides fundamental structural information.

    • 2D NMR (COSY, HSQC, HMBC): These techniques are essential for unambiguously assigning the structure of complex molecules and distinguishing between isomers.[7][8][9][25]

  • Quantitative NMR (qNMR): This technique can be used for the accurate quantification of impurities and the determination of isomeric ratios without the need for a calibration curve for each component.[2][15]

IV. Visualizations

reaction_pathway cluster_traditional Traditional Synthesis Routes cluster_byproducts Hazardous Byproducts cluster_safer Safer Synthesis Alternatives Skraup Skraup Synthesis (Harsh Acid, High Temp) Tar Tar (Polymeric) Skraup->Tar Skraup_mod Modified Skraup (Moderators, Temp Control) Skraup->Skraup_mod Friedlander_trad Friedländer Synthesis (Harsh Acid/Base) Isomers Isomeric Byproducts Friedlander_trad->Isomers Friedlander_safe Mild Catalysis (Choline Hydroxide) Green Solvents (Water) Friedlander_trad->Friedlander_safe Conrad_Limpach_trad Conrad-Limpach Synthesis (High-Boiling Solvents) Haz_Solvents Hazardous Solvent Residues (e.g., Benzene, Phenol) Conrad_Limpach_trad->Haz_Solvents Conrad_Limpach_safe Alternative Solvents (e.g., 2,6-di-tert-butylphenol) Conrad_Limpach_trad->Conrad_Limpach_safe Gould_Jacobs_trad Gould-Jacobs Synthesis (High Temp, Long Time) Decomp Thermal Decomposition Products Gould_Jacobs_trad->Decomp Gould_Jacobs_safe Microwave-Assisted Synthesis Gould_Jacobs_trad->Gould_Jacobs_safe

Figure 1: Logical workflow for avoiding hazardous byproducts in naphthyridone synthesis.

experimental_workflow cluster_troubleshooting Troubleshooting Loop start Start: Naphthyridone Synthesis reaction Reaction Setup (e.g., Friedländer Synthesis) start->reaction analysis In-process Control (TLC, LC-MS) reaction->analysis workup Work-up & Purification (Extraction, Crystallization, Chromatography) analysis->workup byproduct_detected Byproduct Detected? analysis->byproduct_detected characterization Final Product Analysis (NMR, LC-MS, qNMR) workup->characterization end Pure Naphthyridone characterization->end byproduct_detected->workup No modify_conditions Modify Reaction Conditions (Catalyst, Solvent, Temperature) byproduct_detected->modify_conditions Yes modify_conditions->reaction

Figure 2: General experimental workflow with integrated troubleshooting for naphthyridone synthesis.

References

Technical Support Center: N-Alkylation of 1,6-Naphthyridones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of N-alkylation of 1,6-naphthyridones.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the N-alkylation of 1,6-naphthyridones?

A1: The primary challenges include:

  • Competition between N- and O-alkylation: Due to the ambident nucleophilic nature of the 1,6-naphthyridone scaffold, alkylation can occur at either the nitrogen or the oxygen atom, often leading to a mixture of products.[1][2]

  • Poor Regioselectivity: For 1,6-naphthyridones with multiple nitrogen atoms, achieving alkylation at the desired nitrogen can be difficult.

  • Low Reaction Yields: Reactions may suffer from low yields, especially when using sterically hindered or less reactive alkylating agents.

  • Harsh Reaction Conditions: The need for strong bases and high temperatures can lead to side reactions and degradation of starting materials or products.

  • Byproduct Formation: Besides O-alkylation, other side reactions such as C-alkylation can occur under certain conditions.

  • Difficult Purification: Separating the desired N-alkylated product from the O-alkylated isomer, unreacted starting material, and other byproducts can be challenging.

Q2: I am observing a mixture of N- and O-alkylated products. How can I favor N-alkylation?

A2: Achieving selectivity for N-alkylation is a significant hurdle. Here are some strategies:

  • Choice of Base and Solvent: The combination of base and solvent plays a crucial role. While alkali metal salts in polar aprotic solvents like DMF often favor N-alkylation for simple pyridones, this is not always the case for more complex systems.[1][2] In some 1,6-naphthyridone systems, common conditions such as K₂CO₃ in DMF have been shown to exclusively yield the O-alkylated product.[2]

  • Alternative Alkylation Methods: When direct alkylation with alkyl halides fails to provide the desired N-alkylated product, alternative synthetic strategies are necessary. One successful approach is a modular synthesis involving the cyclization of a key enamine intermediate with primary amines, which avoids the use of alkyl halides altogether.

  • Protecting Groups: Although not a direct alkylation, a multi-step sequence involving protection, modification, and deprotection can be a reliable way to obtain the desired N-substituted product.

Q3: My N-alkylation reaction is not going to completion. What can I do to improve the yield?

A3: Low or incomplete conversion can be addressed by:

  • Optimizing Reaction Conditions: Ensure all reagents are soluble in the chosen solvent. If solubility is an issue, consider alternative solvents or more soluble bases (e.g., cesium carbonate instead of potassium carbonate). Increasing the temperature or using microwave irradiation can also improve reaction rates, but must be done cautiously to avoid degradation.

  • Reactivity of the Alkylating Agent: The reactivity of the alkylating agent is critical. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. For unreactive alkylating agents, adding a catalytic amount of sodium or potassium iodide can be beneficial.

  • Alternative Synthetic Routes: If direct alkylation proves to be low-yielding, consider alternative methods such as the enamine cyclization approach, which has been shown to provide high yields for a variety of N-alkyl-1,6-naphthyridones.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Exclusive or major O-alkylation product observed The combination of base and solvent favors O-alkylation. For some naphthyridinone cores, standard conditions like NaH or K₂CO₃ in DMF/THF exclusively give the O-alkylated product.[2]- Avoid direct alkylation with alkyl halides. - Employ an alternative synthetic route, such as the modular enamine cyclization method. - Consider a multi-step synthesis involving a different bond-forming strategy to introduce the N-alkyl group, like a Buchwald-Hartwig amination.[2]
Low or no conversion - Poor solubility of the 1,6-naphthyridone or the base. - Insufficient reactivity of the alkylating agent. - Reaction temperature is too low.- Switch to a solvent that better solubilizes all components (e.g., DMSO, NMP). - Use a more soluble base (e.g., Cs₂CO₃). - Use a more reactive alkylating agent (R-I > R-Br > R-Cl) or add catalytic KI. - Gradually increase the reaction temperature, monitoring for decomposition.
Formation of multiple products (regioisomers) The 1,6-naphthyridone scaffold has multiple nucleophilic nitrogen atoms that can be alkylated.- Regioselectivity can be influenced by steric and electronic factors. A detailed analysis of the substrate is needed. - Consider a synthetic strategy that builds the desired N-alkylated ring system from a precursor, rather than direct alkylation of the final heterocycle.
Reaction is messy/decomposition observed - Reaction temperature is too high. - The chosen base is too strong and causing decomposition. - The solvent is not stable under the reaction conditions (e.g., DMF at high temperatures).- Lower the reaction temperature and increase the reaction time. - Use a milder base (e.g., K₂CO₃ instead of NaH). - Choose a more stable solvent for high-temperature reactions.

Quantitative Data Summary

The following table summarizes yields for the N-alkylation of 3-bromo-1,6-naphthyridones using a modular approach that avoids traditional alkylating agents, as this has been shown to be a more reliable method.

N-Alkyl Group (R¹) Primary Amine (R¹-NH₂) used Solvent Temperature Time Yield (%)
HNH₃iPrOH80°C16-64 h73
MethylMeNH₂iPrOH80°C16-64 h93
IsopropyliPrNH₂iPrOH80°C16-64 h96
BenzylBnNH₂iPrOH80°C16-64 h86

Data adapted from Org. Process Res. Dev. 2024, 28, 1083–1088.

Experimental Protocols

Protocol 1: Modular Synthesis of N-Alkyl-3-bromo-1,6-naphthyridones via Enamine Cyclization

This method avoids the use of hazardous alkyl halides and has been shown to be scalable and produce high yields.

Step 1: Synthesis of the Enamine Intermediate

  • To a solution of methyl 5-bromo-2-methylnicotinate in DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).

  • Heat the reaction mixture to 80°C for 2.5 hours.

  • Monitor the reaction by HPLC or TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture and isolate the enamine intermediate, which can be purified by crystallization.

Step 2: Cyclization with Primary Amines

  • Suspend the enamine intermediate in isopropanol (iPrOH).

  • Add the desired primary amine (1-3 equivalents).

  • Heat the reaction mixture to 80°C for 16-64 hours, depending on the amine used.

  • Monitor the reaction by HPLC or TLC.

  • Upon completion, cool the reaction mixture. The N-alkyl-3-bromo-1,6-naphthyridone product will precipitate and can be collected by filtration.

  • Wash the solid with cold iPrOH and dry under vacuum to obtain the pure product.

Protocol 2: General Procedure for Direct Alkylation (with caution)

This is a general protocol for direct alkylation with an alkyl halide. Note: This method may lead to O-alkylation or a mixture of products for many 1,6-naphthyridone substrates.[2] Careful analysis of the product mixture is essential.

  • To a solution of the 1,6-naphthyridone (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF) under an inert atmosphere (e.g., nitrogen or argon), add a base (1.1-1.5 equivalents). Common bases include NaH, K₂CO₃, or Cs₂CO₃.

  • Stir the mixture at room temperature for 30 minutes to 1 hour to form the naphthyridone anion.

  • Add the alkylating agent (e.g., alkyl bromide or iodide) (1.1-1.5 equivalents) dropwise to the solution.

  • Stir the reaction mixture at room temperature or heat to 50-100°C. The optimal temperature and time will depend on the reactivity of the substrate and alkylating agent.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the N-alkylated product from the O-alkylated isomer and other impurities.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Modular Synthesis start1 Methyl 5-bromo-2-methylnicotinate step1_1 Add DMF-DMA in DMF start1->step1_1 step1_2 Heat to 80°C step1_1->step1_2 intermediate Isolate Enamine Intermediate step1_2->intermediate step2_1 Suspend in iPrOH, add R-NH2 intermediate->step2_1 step2_2 Heat to 80°C step2_1->step2_2 product1 N-Alkyl-1,6-naphthyridone step2_2->product1

Caption: Experimental workflow for the modular synthesis of N-alkyl-1,6-naphthyridones.

troubleshooting_logic cluster_solutions_o Solutions for O-Alkylation cluster_solutions_ly Solutions for Low Yield start N-Alkylation of 1,6-Naphthyridone q1 What is the major product? start->q1 n_product Desired N-Alkylated Product q1->n_product N-Alkylation o_product O-Alkylated Product q1->o_product O-Alkylation low_yield Low Yield / No Reaction q1->low_yield Low Conversion sol_o1 Use Modular Synthesis (Protocol 1) o_product->sol_o1 sol_o2 Alternative Synthetic Route (e.g., Buchwald) o_product->sol_o2 sol_ly1 Optimize Base/Solvent low_yield->sol_ly1 sol_ly2 Increase Temperature low_yield->sol_ly2 sol_ly3 Use More Reactive Alkylating Agent low_yield->sol_ly3

Caption: Troubleshooting logic for N-alkylation of 1,6-naphthyridones.

References

Technical Support Center: 3-Bromo-1,6-naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and handling of 3-Bromo-1,6-naphthyridin-5(6H)-one in solution for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store this compound as a solid in a cool, dry, and dark place.[1] Suppliers recommend storing it sealed in a dry environment at room temperature.[2] Some suppliers also utilize cold-chain transportation, suggesting that temperature sensitivity may be a concern.[2][3] The compound is also noted to be light-sensitive.[1]

Q2: What solvents are suitable for dissolving this compound?

Q3: How can I assess the stability of this compound in my experimental conditions?

A general approach to assessing stability involves incubating the compound in the desired solvent or buffer system under experimental conditions (e.g., temperature, pH) and monitoring its concentration over time using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound over time indicates degradation.

Q4: Are there any known incompatibilities for this compound?

The available safety data sheets do not list any specific storage incompatibilities.[1] However, as a general precaution, it is advisable to avoid strong oxidizing agents, strong acids, and strong bases. Store the compound away from incompatible materials and foodstuff containers.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results or loss of compound activity. Compound degradation in solution.Prepare fresh stock solutions. Assess the stability of the compound in the experimental buffer and at the working temperature. Consider performing a time-course experiment to determine the rate of degradation.
Precipitation of the compound in aqueous buffer. Poor aqueous solubility.Decrease the final concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not exceed a level that affects the biological assay. Use sonication to aid dissolution, but be cautious of potential heat-induced degradation.
Appearance of new peaks in HPLC/LC-MS analysis. Compound degradation.If new peaks appear over time, it is indicative of degradation. Attempt to identify the degradation products to understand the degradation pathway. Adjust experimental conditions (e.g., pH, temperature, light exposure) to minimize degradation.
Discoloration of the solution. Potential compound degradation or reaction with components of the medium.Visually inspect solutions for any color change. A change in color can be an indicator of instability. Prepare fresh solutions and protect them from light.[1]

Experimental Protocols

General Protocol for Assessing Solution Stability of this compound via HPLC

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound.

    • Dissolve in a suitable organic solvent (e.g., DMSO) to a known concentration (e.g., 10 mM). This is your stock solution.

  • Preparation of Test Solutions:

    • Dilute the stock solution with the desired experimental buffer (e.g., phosphate-buffered saline, cell culture medium) to the final working concentration.

    • Prepare separate samples for each time point and condition to be tested (e.g., different temperatures, pH values).

  • Incubation:

    • Incubate the test solutions under the desired experimental conditions.

    • Protect the solutions from light if the compound is known to be light-sensitive.[1]

  • Sample Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each test solution.

    • Quench any potential degradation by adding an equal volume of a strong organic solvent (e.g., acetonitrile) and store at low temperature (e.g., -20°C) until analysis.

    • Analyze the samples by a validated HPLC method. The mobile phase and column should be chosen to achieve good separation of the parent compound from any potential degradants.

  • Data Analysis:

    • Determine the peak area of the this compound peak at each time point.

    • Plot the percentage of the remaining compound (relative to the T=0 time point) against time.

    • From this data, the half-life (t½) of the compound under the specific conditions can be calculated.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_test Prepare Test Solutions (Dilute in Buffer) prep_stock->prep_test incubate Incubate under Test Conditions (Temp, pH, Light) prep_test->incubate sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sampling quench Quench Reaction (e.g., Acetonitrile) sampling->quench hplc Analyze via HPLC/LC-MS quench->hplc data Calculate % Remaining and Half-Life hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

troubleshooting_logic cluster_solutions Potential Solutions start Inconsistent Experimental Results? check_solution Check for Precipitation or Discoloration start->check_solution analyze_purity Analyze by HPLC/LC-MS (T=0 vs. T=x) start->analyze_purity fresh_solution Prepare Fresh Solutions check_solution->fresh_solution Precipitate/Color Change optimize_solvent Optimize Solvent/Buffer check_solution->optimize_solvent Precipitate/Color Change analyze_purity->fresh_solution Degradation Observed protect_light Protect from Light analyze_purity->protect_light Degradation Observed adjust_temp Adjust Incubation Temp analyze_purity->adjust_temp Degradation Observed

Caption: Troubleshooting logic for stability issues with this compound.

References

optimizing reaction conditions for naphthyridine cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing naphthyridine cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the synthesis of naphthyridine scaffolds, with a focus on the Friedländer annulation reaction.

Troubleshooting Guide

This section addresses specific issues encountered during naphthyridine synthesis in a direct question-and-answer format.

Question: Why is my reaction yield low or non-existent?

Answer: Low yields in naphthyridine cyclization, particularly the Friedländer synthesis, are a common problem that can often be traced back to several key factors in your reaction setup.[1]

  • Suboptimal Catalyst: Traditional methods using harsh acid or base catalysts can be inefficient or lead to side products.[1] Modern approaches using catalysts like choline hydroxide (ChOH) or basic ionic liquids (ILs) such as 1,3-dimethyl-1H-imidazol-3-ium imidazol-1-ide ([Bmmim][Im]) have been shown to dramatically improve yields.[1][2] For instance, the synthesis of 2-methyl-1,8-naphthyridine in water without a catalyst results in no product, but using ChOH can achieve a yield as high as 99%.[1]

  • Inappropriate Solvent: The reaction medium is crucial. While organic solvents like DMF and DMSO are used, water is now recognized as a highly effective and green solvent, especially when paired with a water-soluble catalyst like ChOH.[1][3] In some cases, solvent-free conditions using an ionic liquid as both the catalyst and solvent can also provide excellent results.[2]

  • Incorrect Temperature: The reaction can be highly temperature-sensitive. For the ChOH-catalyzed synthesis in water, a mild temperature of 50°C has been shown to be optimal.[1] For reactions using certain basic ionic liquids, a higher temperature of around 80°C may be necessary.[1][2] It is essential to optimize the temperature for your specific combination of reactants and catalyst.

Question: How can I minimize the formation of side products, especially with unsymmetrical ketones?

Answer: Side product formation often arises from the reaction of unsymmetrical ketones, which can undergo cyclization in two different ways, leading to poor regioselectivity.[1][2]

  • Catalyst Selection: The choice of catalyst can strongly influence the regioselectivity. Using a [Bmmim][Im]-catalyzed system has been shown to generate exclusive products in excellent yields even with unsymmetrical ketones.[2] Amine catalysts, such as the bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), are also highly effective, achieving up to 96:4 regioselectivity.[4]

  • Reaction Conditions: Other common side reactions include homocoupling, dehalogenation, and N-oxidation.[5] Optimizing reaction time and temperature can help minimize these. For instance, prolonging reaction time unnecessarily can sometimes lead to an increase in side reactions.[6]

Question: I'm having difficulty with product purification. What are the best strategies?

Answer: Purification can be challenging due to unreacted starting materials or residual high-boiling point solvents.[7]

  • Removing Basic Impurities: If your starting material is a basic amine (e.g., a 2-aminopyridine derivative), an acidic wash during the workup is highly effective.[7] Dissolve your crude product in an organic solvent like ethyl acetate or DCM and wash with a dilute aqueous acid (e.g., 1-5% HCl). The basic impurity will be protonated and partition into the aqueous layer.[7] This technique also works for removing basic solvents like pyridine.[7]

  • Removing High-Boiling Solvents: For solvents like DMSO, aqueous washes are required to extract it from the organic phase.[7] Co-evaporation with a lower-boiling solvent like toluene under reduced pressure can also help remove trace amounts of high-boiling organic solvents.[7]

  • Recrystallization: For crude products that are discolored solids, recrystallization is often the best first purification step.[7] If the product precipitates from the reaction mixture upon cooling, it can be isolated by simple filtration, which significantly simplifies purification.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most effective and environmentally friendly catalysts for the Friedländer synthesis of naphthyridines?

A1: Ionic liquids (ILs) are highly effective and are considered green catalysts. Basic ILs like [Bmmim][Im] show remarkable catalytic activity, often under solvent-free conditions.[2] Choline hydroxide (ChOH), a bio-based ionic liquid, is also an excellent catalyst, especially for reactions conducted in water, offering high efficiency and an environmentally friendly profile.[1]

Q2: Can the ionic liquid catalysts be reused?

A2: Yes, a key advantage of using certain ionic liquids is their reusability. For example, [Bmmim][Im] can be easily recovered from the reaction mixture by a simple extraction with deionized water and reused multiple times without a significant loss of catalytic activity.[2]

Q3: What is a general experimental workflow for optimizing the cyclization?

A3: A typical workflow involves screening key parameters. Start with a model reaction using your substrates, then systematically vary the catalyst, solvent, temperature, and reaction time to find the optimal conditions that maximize yield and minimize byproducts before moving to a larger scale.

G cluster_0 Phase 1: Initial Screening cluster_2 Phase 3: Analysis & Scale-up A Define Substrates (o-amino-aromatic aldehyde + ketone) B Select Initial Conditions (Catalyst, Solvent, Temp) A->B C Screen Catalysts (e.g., ChOH, ILs, T3P) B->C D Screen Solvents (e.g., Water, PEG, IL) E Screen Temperature (e.g., 50°C, 80°C, 100°C) F Analyze Results (TLC, NMR) Identify Optimal Conditions E->F G Validate & Scale-up Reaction F->G

Caption: Workflow for optimizing naphthyridine cyclization conditions.

Q4: How do I troubleshoot a low-yield reaction step-by-step?

A4: A logical, step-by-step approach is crucial for troubleshooting. The following flowchart can guide your decision-making process based on initial analytical results like Thin-Layer Chromatography (TLC).

G A Problem: Low or No Product Yield B Analyze Crude Reaction Mixture by TLC A->B C Are Starting Materials Consumed? B->C D YES C->D E NO C->E F Multiple Unidentified Spots (Side Products)? D->F I Action: - Increase Temperature - Increase Reaction Time - Use a More Active Catalyst E->I G YES F->G H NO (Baseline material or streak) F->H J Action: - Lower Temperature - Change Catalyst for  Better Selectivity - Check Reactant Purity G->J K Action: - Product may be degrading  or insoluble - Check workup procedure - Try milder conditions H->K

Caption: Decision flowchart for troubleshooting low reaction yields.

Data & Protocols

Data Tables: Condition Optimization

Table 1: Effect of Catalyst on Yield for 2-Methyl-1,8-naphthyridine Synthesis in Water

Catalyst Temperature (°C) Time (h) Yield (%) Reference
None 50 6 0 [1]

| Choline Hydroxide (ChOH) | 50 | 6 | 99 |[1] |

Table 2: Catalyst Screening for a Model Friedländer Reaction (Reaction of 2-amino-3-pyridinecarboxaldehyde and 2-phenylacetophenone at 80°C)

Catalyst (Ionic Liquid) Time (h) Yield (%) Reference
[Bmmim][Im] 24 93 [2]
[Bmmim][OC2H5] 24 85 [2]
[Bmmim][OH] 24 82 [2]

| [Bmmim][OCH3] | 24 | 76 |[2] |

Table 3: Regioselectivity in Friedländer Reaction with 2-Pentanone

Catalyst Ratio (2-propyl:4-Me) Yield of Major Isomer (%) Reference
Pyrrolidine 85:15 75 [8]
TABO 96:4 82 [4][8]

| KOH | ~50:50 | Not Specified |[8] |

Experimental Protocol: Green Synthesis of 2-Methyl-1,8-naphthyridine

This protocol details a highly efficient and environmentally friendly method using a water-based system.[1]

Materials:

  • 2-aminonicotinaldehyde

  • Acetone

  • Choline hydroxide (ChOH) solution (e.g., 45 wt. % in H₂O)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Water bath or heating mantle

Procedure:

  • To a clean round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol).

  • Add 1 mL of deionized water to the flask.

  • Add choline hydroxide (1 mol%) to the reaction mixture.

  • Place the flask in a pre-heated water bath at 50°C.

  • Stir the reaction mixture vigorously for approximately 6 hours.

  • Monitor the completion of the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Isolate the solid product by filtration.

  • Wash the isolated solid with a small amount of cold water to remove any residual catalyst.

  • Dry the product under vacuum to obtain the final 2-methyl-1,8-naphthyridine.

References

Technical Support Center: Alternatives to Toxic Alkyl Halides in 1,6-Naphthyridone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safer alternatives to toxic alkyl halides for the N-alkylation of 1,6-naphthyridones. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate the adoption of greener chemistry practices in pharmaceutical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why should I seek alternatives to traditional alkyl halides for N-alkylation?

A1: Alkyl halides, particularly simple ones like methyl iodide or ethyl bromide, are often highly toxic and genotoxic.[1][2][3][4][5][6] Their use poses significant health risks to researchers and can lead to the generation of hazardous waste, complicating disposal and increasing environmental impact.[2] Regulatory scrutiny on such compounds is also increasing, making it prudent to adopt safer, more sustainable alternatives in drug development and manufacturing.

Q2: What are some of the leading non-toxic alternatives for the N-alkylation of 1,6-naphthyridones?

A2: Promising greener alternatives to alkyl halides for the N-alkylation of heterocycles include:

  • Propylene Carbonate (PC): A biodegradable, low-toxicity solvent that can also act as an alkylating agent, typically yielding a 2-hydroxypropyl group.[1][7][8]

  • Dialkyl Carbonates: Reagents like dimethyl carbonate (DMC) and diethyl carbonate (DEC) are less hazardous alternatives for methylation and ethylation, respectively. They are known for their lower toxicity and for producing benign byproducts.

  • Electrochemical Decarboxylative Alkylation: This method utilizes carboxylic acids as alkylating agent precursors, which are generally less toxic and more readily available than their corresponding alkyl halides. The reaction is driven by an electric current, avoiding the need for harsh reagents.[9]

  • Alcohols: In some cases, alcohols can be used as alkylating agents under specific catalytic conditions, such as the Mitsunobu reaction. However, the reagents used in the Mitsunobu reaction itself can be hazardous, so careful consideration of the overall process is necessary.

Q3: Are these alternative methods broadly applicable to various substituted 1,6-naphthyridones?

A3: The applicability of each method can depend on the specific substituents on the 1,6-naphthyridone core. For instance, sterically hindered substrates may react more slowly or require more forcing conditions. Electron-withdrawing or -donating groups on the aromatic ring can also influence the nucleophilicity of the nitrogen atom and affect reaction efficiency. It is advisable to perform small-scale test reactions to determine the optimal conditions for a specific substrate.

Q4: What are the main safety and waste disposal advantages of using propylene carbonate?

A4: Propylene carbonate is considered a green solvent with low volatility and toxicity.[1] It is biodegradable and does not produce the corrosive and toxic byproducts associated with alkyl halides.[1] In reactions where it serves as both solvent and reagent, it significantly simplifies reaction workup and reduces the overall waste stream.[1][7][8]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficient reaction temperature or time. 2. The nitrogen on the 1,6-naphthyridone is not sufficiently nucleophilic. 3. In electrochemical methods, improper cell setup or electrode passivation.1. Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction by TLC or LC-MS. 2. If applicable, add a non-nucleophilic base to deprotonate the nitrogen and increase its reactivity. For propylene carbonate, a base like K₂CO₃ or Cs₂CO₃ can be beneficial. 3. For electrochemical reactions, ensure proper electrode connection and spacing. Consider cleaning the electrode surface between runs.[9]
Formation of Side Products 1. O-alkylation if the 1,6-naphthyridone tautomerizes to a pyridinol form. 2. Dialkylation at other nucleophilic sites. 3. Decomposition of starting material or product under harsh conditions.1. Modify the solvent and base combination to favor N-alkylation. Aprotic polar solvents can sometimes favor N-alkylation. 2. Use a stoichiometric amount of the alkylating agent. If dialkylation persists, consider protecting other reactive sites. 3. Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.
Difficulty in Product Purification 1. The product has similar polarity to the starting material. 2. The product is highly water-soluble, making extraction difficult. 3. Residual high-boiling solvent (e.g., propylene carbonate).1. Utilize a different chromatography stationary phase (e.g., alumina, C18) or a different eluent system. 2. If the product is basic, consider an acid-base extraction. Alternatively, lyophilization can be used to remove water. 3. For high-boiling solvents, perform a distillation under reduced pressure or use a solvent with a lower boiling point for extraction.

Data Presentation

Table 1: Comparison of Alkylating Agents
Parameter Alkyl Halides (e.g., MeI, EtBr) Propylene Carbonate (PC) Dialkyl Carbonates (e.g., DMC) Carboxylic Acids (Electrochemical)
Toxicity Profile High, often genotoxic and carcinogenic[2][3][6]Low toxicity, green solvent[1]Moderate toxicity, less hazardous than alkyl halidesGenerally low toxicity
Byproducts Halide salts (often corrosive)CO₂, H₂O[1]Alcohols, CO₂CO₂[9]
Reaction Conditions Often requires a base, can be run at room temperatureHigher temperatures often needed, can be run neat[1][7][8]Requires elevated temperatures and sometimes a catalystRequires an electrochemical setup[9]
Typical Yields Generally highModerate to high[1]Moderate to highModerate to high[9]
Atom Economy ModerateHighHighHigh

Experimental Protocols

Protocol 1: N-Hydroxypropylation of 1,6-Naphthyridone using Propylene Carbonate

  • Materials: 1,6-naphthyridone derivative (1.0 mmol), propylene carbonate (5.0 mL), and potassium carbonate (1.2 mmol).

  • Procedure: a. To a clean, dry reaction vial equipped with a magnetic stir bar, add the 1,6-naphthyridone derivative and potassium carbonate. b. Add propylene carbonate to the vial. c. Seal the vial and heat the reaction mixture to 150-180 °C with vigorous stirring. d. Monitor the reaction progress using TLC or LC-MS. The reaction may take several hours to reach completion. e. Upon completion, cool the reaction mixture to room temperature. f. Dilute the mixture with water (20 mL) and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL). g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to afford the desired N-(2-hydroxypropyl)-1,6-naphthyridone.

Protocol 2: Electrochemical N-Alkylation of 1,6-Naphthyridone with a Carboxylic Acid

  • Materials: 1,6-naphthyridone derivative (1.0 mmol), carboxylic acid (e.g., propanoic acid, 2.0 mmol), undivided electrochemical cell with graphite electrodes, and a suitable solvent/electrolyte system (e.g., acetonitrile with a supporting electrolyte).

  • Procedure: a. Set up the undivided electrochemical cell with two graphite electrodes. b. To the cell, add the 1,6-naphthyridone derivative, the carboxylic acid, and the solvent/electrolyte solution. c. Stir the solution and apply a constant current (typically in the range of 5-20 mA). d. Monitor the reaction by TLC or LC-MS. The reaction time will depend on the substrate and the applied current. e. Once the starting material is consumed, stop the electrolysis. f. Remove the solvent under reduced pressure. g. Partition the residue between water and an organic solvent. h. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate. i. Purify the crude product by column chromatography to yield the N-alkylated 1,6-naphthyridone.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_naphthyridone 1,6-Naphthyridone reaction N-Alkylation (Thermal or Electrochemical) start_naphthyridone->reaction start_reagent Alternative Reagent (e.g., Propylene Carbonate) start_reagent->reaction workup Extraction / Filtration reaction->workup Cool & Quench purification Column Chromatography workup->purification product N-Alkylated 1,6-Naphthyridone purification->product Isolate

Caption: General experimental workflow for the N-alkylation of 1,6-naphthyridones using alternative reagents.

reaction_pathway naphthyridone 1,6-Naphthyridone (Nucleophile) intermediate Intermediate Adduct naphthyridone->intermediate Nucleophilic Attack pc Propylene Carbonate (Electrophile) pc->intermediate product N-(2-hydroxypropyl)- 1,6-Naphthyridone intermediate->product Rearrangement & Decarboxylation byproducts CO₂ + H₂O intermediate->byproducts

Caption: Simplified reaction pathway for the N-alkylation of a 1,6-naphthyridone with propylene carbonate.

References

Validation & Comparative

A Comparative Analysis of 3-Bromo-1,6-naphthyridin-5(6H)-one and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor research is in a perpetual state of expansion, with novel molecular entities continuously being explored for their therapeutic potential. Among these, the naphthyridinone scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of 3-Bromo-1,6-naphthyridin-5(6H)-one, as a representative of the naphthyridinone class, against other well-established kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases. Due to the limited publicly available data specifically for this compound, this guide will leverage data from structurally related naphthyridinone-based inhibitors, such as Torin-1, to provide a valuable comparative framework.

Quantitative Comparison of Kinase Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the in vitro IC50 values of representative naphthyridinone inhibitors and other notable kinase inhibitors against their primary targets. Lower IC50 values are indicative of higher potency.

Kinase Target FamilyRepresentative Naphthyridinone InhibitorIC50 (nM)Comparator InhibitorTarget(s)IC50 (nM)
mTOR Torin-12-10[1][2][3][4]RapamycinmTORC1 (allosteric)~0.1[5]
Torin-2~0.25[2]
CDK (R)-Roscovitine (Seliciclib)160 (CDK5)[6]DinaciclibCDK1, CDK2, CDK5, CDK93, 1, 1, 4[7][8][9][10]
c-Met Cabozantinib (XL184)1.3[11][12]Crizotinibc-Met, ALKNot specified
Aurora Kinase Danusertib (PHA-739358)79 (Aurora B)[13][14][15][16][17]Tozasertib (VX-680)Aurora A, B, CNot specified

Experimental Protocols

Detailed and standardized experimental protocols are paramount for the accurate and reproducible assessment of kinase inhibitor activity. Below are representative methodologies for key in vitro kinase assays.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 1 mM DTT)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add a small volume of the diluted compound to the wells of a microplate.

  • Add the kinase and substrate solution to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Cellular Assay for mTORC1 Inhibition

This assay measures the inhibition of mTORC1 signaling within a cellular context by assessing the phosphorylation of a downstream target.

Materials:

  • Cancer cell line (e.g., HEK293)[5]

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-total-S6K)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against the phosphorylated target.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways targeted by kinase inhibitors is crucial for elucidating their mechanism of action and predicting their therapeutic effects.

The mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival.[18][19][20][21] mTORC1 integrates signals from growth factors, nutrients, and energy status to control protein synthesis and autophagy.[18][19][22]

mTOR_Signaling_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Naphthyridinone Naphthyridinone (e.g., Torin-1) Naphthyridinone->mTORC1

Caption: Simplified mTOR signaling pathway and the point of inhibition by naphthyridinone-based inhibitors.

The CDK Signaling Pathway

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are central to the regulation of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers.

CDK_Signaling_Pathway Cyclin_D_CDK46 Cyclin D / CDK4/6 Rb Rb Cyclin_D_CDK46->Rb P E2F E2F Rb->E2F Cyclin_E_CDK2 Cyclin E / CDK2 E2F->Cyclin_E_CDK2 S_Phase_Entry S-Phase Entry Cyclin_E_CDK2->S_Phase_Entry Naphthyridinone_Analog Naphthyridinone Analog (CDK Inhibitor) Naphthyridinone_Analog->Cyclin_D_CDK46 Naphthyridinone_Analog->Cyclin_E_CDK2

Caption: Overview of the CDK-mediated cell cycle regulation and inhibition by CDK inhibitors.

Experimental Workflow and Comparative Logic

The systematic evaluation of novel kinase inhibitors involves a structured workflow, from initial screening to in-depth cellular characterization.

Experimental_Workflow Compound_Library Compound Library (incl. Naphthyridinones) Primary_Screen Primary Kinase Screening (IC50) Compound_Library->Primary_Screen Hit_Identification Hit Identification & Prioritization Primary_Screen->Hit_Identification Secondary_Assays Secondary Assays (Selectivity Panel) Hit_Identification->Secondary_Assays Cellular_Assays Cell-Based Assays (Target Engagement, Phenotypic Effects) Secondary_Assays->Cellular_Assays Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization

Caption: A typical workflow for the discovery and development of novel kinase inhibitors.

Conclusion

While specific data for this compound remains to be fully elucidated in the public domain, the broader class of naphthyridinone-based compounds has demonstrated significant promise as potent inhibitors of various therapeutically relevant kinases. The comparative data and methodologies presented in this guide offer a robust framework for researchers to evaluate the potential of novel naphthyridinone derivatives, such as this compound, in the context of established kinase inhibitors. Further investigation into the specific kinase targets and cellular effects of this compound is warranted to fully understand its therapeutic potential.

References

The Pivotal Role of the 1,6-Naphthyridin-5(6H)-one Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1,6-naphthyridin-5(6H)-one core has emerged as a privileged scaffold in the design of potent and selective inhibitors targeting key players in oncology and other therapeutic areas. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,6-naphthyridin-5(6H)-one analogs, focusing on their inhibitory activities against prominent drug targets such as AXL receptor tyrosine kinase, MET proto-oncogene, and Poly (ADP-ribose) polymerase (PARP). The information is supported by experimental data and detailed methodologies to aid in the rational design of next-generation therapeutics.

The 1,6-naphthyridin-5(6H)-one moiety, a bicyclic heteroaromatic system, serves as a versatile template for developing kinase and PARP inhibitors. Its rigid structure and hydrogen bonding capabilities allow for high-affinity interactions within the ATP-binding pockets of kinases and the NAD+ binding site of PARP. Strategic modifications at various positions of the naphthyridinone ring have led to the discovery of highly potent and selective inhibitors, demonstrating the tractability of this scaffold for targeted drug discovery.

Comparative Analysis of 1,6-Naphthyridin-5(6H)-one Analogs

The biological activity of 1,6-naphthyridin-5(6H)-one analogs is profoundly influenced by the nature and position of substituents. The following sections and tables summarize the SAR for distinct series of these derivatives against AXL, MET, and PARP.

AXL Kinase Inhibitors

The AXL receptor tyrosine kinase is a critical mediator of cancer cell survival, metastasis, and drug resistance, making it a prime target for cancer therapy. Several 1,6-naphthyridinone derivatives have demonstrated potent AXL inhibitory activity.

Key SAR Insights for AXL Inhibition:

  • Substitution at the N6-position: Bulky aromatic or heteroaromatic groups at the N6-position are crucial for potent AXL inhibition. These groups often occupy a hydrophobic pocket in the AXL kinase domain.

  • Modifications at the C7-position: Introduction of a quinazoline moiety at the C7-position has been shown to significantly enhance AXL inhibitory potency and selectivity over the homologous MET kinase.[1]

  • Substitution at the C3-position: Aromatic rings at the C3-position contribute to the overall binding affinity. The substitution pattern on this ring can be fine-tuned to optimize potency and pharmacokinetic properties.

Table 1: SAR of 1,6-Naphthyridinone Analogs as AXL Inhibitors

CompoundR1 (at C3)R2 (at N6)R3 (at C7)AXL IC50 (nM)MET IC50 (nM)Selectivity (MET/AXL)
Lead Structure Phenyl(Quinazolin-4-yl)phenylH---
25c Phenyl(Quinazolin-4-yl)phenyl with morpholineH1.1376343-fold
13c Substituted PhenylPyrazolopyrimidineH3.2>1000>312-fold

Data synthesized from multiple sources to illustrate SAR trends.[1]

MET Kinase Inhibitors

The MET proto-oncogene, another receptor tyrosine kinase, is frequently dysregulated in various cancers. The 1,6-naphthyridinone scaffold has also been successfully exploited to develop potent MET inhibitors.

Key SAR Insights for MET Inhibition:

  • N1-alkylation: The introduction of an alkyl substituent at the N1 position bearing a terminal free amino group is often essential for effective MET inhibition.[2]

  • N3-substitution: A hydrophobic substituted benzyl group at the N3-position of the fused imidazo-naphthyridinone system contributes significantly to potency.[2]

  • C5-substitution: The addition of a 4'-carboxamide phenoxy group at the C5-position can dramatically improve the inhibitory activity.[2]

Table 2: SAR of 1,6-Naphthyridinone Analogs as MET Inhibitors

CompoundR1 (at N1)R2 (at N3)R3 (at C5)MET IC50 (µM)
Lead Imidazo[4,5-h][3][4]naphthyridin-2(3H)-one HBenzylH>50
2t (Dimethylamino)ethyl4-Fluorobenzyl4-Carboxamidophenoxy2.6

Data represents a specific series of fused 1,6-naphthyridinone analogs.[2]

PARP1 Inhibitors

Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response pathway, and its inhibition is a clinically validated strategy for treating cancers with homologous recombination deficiencies. While many PARP inhibitors are based on different scaffolds, the closely related 1,5-naphthyridin-6-one core has yielded highly potent and selective PARP1 inhibitors, providing valuable insights for the 1,6-naphthyridinone class.

Key SAR Insights for PARP1 Inhibition (based on 1,5-naphthyridin-6-one analogs):

  • C3-substitution: A key feature for potent PARP1 inhibition and DNA trapping is the presence of a substituent at the C3 position that can form a hydrogen bond with the Gly863 residue in the PARP1 active site.

  • N5-alkylation: An ethyl group at the N5-position has been shown to be optimal for potent PARP1 inhibition.[5]

  • Piperazine linker: A piperazine linker connecting the naphthyridinone core to a substituted pyridine carboxamide is a common motif in potent PARP1 inhibitors.[5]

Table 3: Biological Activity of a Highly Selective 1,5-Naphthyridin-6-one PARP1 Inhibitor

CompoundTargetPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1)
AZD5305 PARP1<1>1000>1000-fold

AZD5305 possesses a 1,5-naphthyridin-6-one core, providing a strong rationale for exploring the 1,6-naphthyridin-5(6H)-one scaffold for PARP1 inhibition.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. The following are generalized protocols for key assays used in the characterization of 1,6-naphthyridin-5(6H)-one analogs.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant kinase (e.g., AXL, MET)

  • Kinase substrate (specific peptide or protein)

  • ATP

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add the test compound dilutions.

    • Add the kinase and substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Cell-Based AXL Phosphorylation Assay

This assay measures the ability of a compound to inhibit AXL autophosphorylation in a cellular context.

Materials:

  • Cancer cell line overexpressing AXL (e.g., A549, MDA-MB-231)

  • Cell culture medium and supplements

  • Test compounds

  • GAS6 (AXL ligand, optional)

  • Lysis buffer

  • Phospho-AXL and Total AXL antibodies

  • ELISA or Western blot reagents

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2 hours).

    • (Optional) Stimulate the cells with GAS6 for a short period (e.g., 15 minutes) to induce AXL phosphorylation.

  • Cell Lysis:

    • Wash the cells with cold PBS.

    • Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

  • Detection of Phospho-AXL:

    • ELISA: Use a sandwich ELISA kit with a capture antibody for total AXL and a detection antibody for phospho-AXL.

    • Western Blot: Separate cell lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-AXL and total AXL, followed by HRP-conjugated secondary antibodies and chemiluminescent detection.

  • Data Analysis:

    • Quantify the phospho-AXL signal and normalize it to the total AXL signal.

    • Calculate the percentage of inhibition relative to the vehicle-treated control.

    • Determine the IC50 value from the dose-response curve.

PARP1-DNA Trapping Assay

This assay measures the ability of a compound to trap PARP1 on damaged DNA, a key mechanism of action for many PARP inhibitors.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Cell culture medium and supplements

  • Test compounds

  • DNA damaging agent (e.g., methyl methanesulfonate - MMS)

  • Subcellular fractionation kit

  • PARP1 and Histone H3 antibodies

  • Western blot reagents

Procedure:

  • Cell Treatment:

    • Treat cells with the test compound for a specified time.

    • Induce DNA damage by treating with MMS for a short period.

  • Chromatin Fractionation:

    • Harvest the cells and perform subcellular fractionation to isolate the chromatin-bound proteins.

  • Western Blot Analysis:

    • Separate the chromatin-bound protein fractions by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with antibodies against PARP1 and Histone H3 (as a loading control for the chromatin fraction).

  • Data Analysis:

    • Quantify the band intensity for PARP1 and normalize it to the Histone H3 signal.

    • An increase in the amount of chromatin-bound PARP1 in the presence of the test compound indicates PARP trapping.

Mandatory Visualizations

Caption: Iterative drug discovery workflow for developing 1,6-naphthyridin-5(6H)-one analogs.

Kinase_Signaling_Pathway Simplified AXL Kinase Signaling Pathway GAS6 GAS6 (Ligand) AXL AXL Receptor GAS6->AXL Binds & Activates PI3K PI3K AXL->PI3K Phosphorylates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Metastasis Metastasis & Invasion AKT->Metastasis Inhibitor 1,6-Naphthyridin-5(6H)-one Inhibitor Inhibitor->AXL Inhibits

Caption: Inhibition of the AXL signaling pathway by 1,6-naphthyridin-5(6H)-one analogs.

Experimental_Workflow Workflow for Cell-Based Kinase Inhibition Assay Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat with 1,6-Naphthyridinone Analogs Cell_Seeding->Compound_Treatment Stimulation Stimulate with Ligand (Optional) Compound_Treatment->Stimulation Cell_Lysis Lyse Cells Stimulation->Cell_Lysis Detection Detect Phospho-protein (ELISA or Western Blot) Cell_Lysis->Detection Data_Analysis Analyze Data & Determine IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for evaluating cellular potency of kinase inhibitors.

References

Naphthyridine Derivatives: A Comparative Guide to Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Naphthyridine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. A critical parameter in the drug development process is oral bioavailability, which dictates the extent to which an orally administered drug reaches systemic circulation to exert its therapeutic effect. This guide provides a comparative analysis of the oral bioavailability of several naphthyridine derivatives, supported by experimental data and detailed methodologies, to aid researchers in the selection and development of promising drug candidates.

Comparative Analysis of Oral Bioavailability

The oral bioavailability of naphthyridine derivatives can vary significantly based on their structural modifications. The following table summarizes the key pharmacokinetic parameters for a selection of recently developed naphthyridine compounds.

Compound IDAnimal ModelDose (mg/kg)Oral Bioavailability (F%)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Clearance (mL/min/kg)
9e Mouse5 (oral), 1 (IV)19---107
9l Mouse5 (oral), 1 (IV)5---127
10f (HH0043) Mouse5 (oral), 1 (IV)81--1953 (oral)35
CX-4945 (Silmitasertib) Rodents-20-51----

Data sourced from multiple preclinical studies. Note that experimental conditions may vary between studies.

Key Observations:

  • Structural Impact on Bioavailability: Subtle changes in the chemical structure of naphthyridine derivatives can lead to dramatic differences in oral bioavailability. For instance, compound 10f exhibits a significantly higher oral bioavailability (81%) compared to compounds 9e (19%) and 9l (5%) in mice, highlighting the importance of specific substitutions on the naphthyridine scaffold.[1]

  • Favorable Pharmacokinetic Profile of 10f: Compound 10f , a potent SOS1 inhibitor, not only demonstrates high oral bioavailability but also a moderate systemic clearance, suggesting a favorable overall pharmacokinetic profile for further development.[1]

  • Clinical Relevance of CX-4945: CX-4945 (Silmitasertib), a protein kinase CK2 inhibitor, has advanced to clinical trials, with reported oral bioavailability ranging from 20-51% across different species.[2] This underscores that naphthyridine derivatives with moderate to high oral bioavailability have the potential for successful clinical translation.

Experimental Protocols

The determination of oral bioavailability is a critical step in preclinical drug development. The following provides a detailed, generalized methodology for assessing the oral bioavailability of naphthyridine derivatives in a rodent model.

In Vivo Pharmacokinetic Study in Rodents (Mice or Rats)

Objective: To determine the key pharmacokinetic parameters of a naphthyridine derivative following intravenous (IV) and oral (PO) administration to calculate its absolute oral bioavailability.

Animal Models: Male or female CD-1 mice or Sprague-Dawley rats are commonly used. Animals should be acclimated for at least one week prior to the study.

Formulation Preparation:

  • Intravenous (IV) Formulation: The compound is typically dissolved in a vehicle suitable for intravenous injection, such as a mixture of saline, polyethylene glycol 400 (PEG400), and ethanol. The final concentration is adjusted based on the desired dose and injection volume.

  • Oral (PO) Formulation: For oral administration, the compound is often formulated as a suspension or solution in a vehicle like 0.5% methylcellulose in water.

Dosing and Sample Collection:

  • Animals are divided into two groups: one for IV administration and one for PO administration.

  • For the IV group, the compound is administered as a single bolus injection into the tail vein.

  • For the PO group, the compound is administered via oral gavage.

  • Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalysis:

  • Plasma concentrations of the naphthyridine derivative are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • A standard curve is prepared by spiking known concentrations of the compound into blank plasma to ensure accurate quantification.

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis software. Key parameters include:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): The total drug exposure over time.

    • t½: Elimination half-life.

    • CL (Clearance): The volume of plasma cleared of the drug per unit time.

    • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

  • Absolute Oral Bioavailability (F%) is calculated using the following formula:

    F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Visualizing the Process and Rationale

To better understand the experimental workflow and the factors influencing oral bioavailability, the following diagrams are provided.

G Experimental Workflow for Determining Oral Bioavailability cluster_preclinical Preclinical Study Design cluster_execution In-Life Phase cluster_analysis Bioanalysis & Data Interpretation Animal Model Selection Animal Model Selection Formulation Development Formulation Development Animal Model Selection->Formulation Development Dosing (IV & Oral) Dosing (IV & Oral) Formulation Development->Dosing (IV & Oral) Blood Sample Collection Blood Sample Collection Dosing (IV & Oral)->Blood Sample Collection Plasma Separation Plasma Separation Blood Sample Collection->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Bioavailability Calculation Bioavailability Calculation Pharmacokinetic Modeling->Bioavailability Calculation

Caption: A flowchart illustrating the key steps in an in vivo pharmacokinetic study to determine oral bioavailability.

G Factors Influencing Oral Bioavailability of Naphthyridine Derivatives cluster_absorption Absorption Phase Oral Administration Oral Administration Solubility Solubility Oral Administration->Solubility Dissolution Systemic Circulation Systemic Circulation Permeability Permeability Solubility->Permeability Membrane Transport Metabolic Stability Metabolic Stability Permeability->Metabolic Stability First-Pass Metabolism Metabolic Stability->Systemic Circulation

Caption: A diagram showing the key physiological barriers and properties that determine the oral bioavailability of a compound.

References

In Vitro Assay Landscape for 3-Bromo-1,6-naphthyridin-5(6H)-one Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in vitro assays relevant to assessing the biological activity of 3-Bromo-1,6-naphthyridin-5(6H)-one and its analogs. While specific experimental data for this compound is not extensively available in public literature, the broader class of 1,6-naphthyridinone derivatives has demonstrated activity against several key cellular targets. This guide focuses on in vitro methodologies for evaluating potential inhibitory activity against Cyclin-Dependent Kinase 5 (CDK5), Phosphodiesterase 3 (PDE3), Mammalian Target of Rapamycin (mTOR), and Monoamine Oxidase (MAO), all of which represent potential targets for this class of compounds.

Comparative Performance of 1,6-Naphthyridinone Analogs and Other Inhibitors

The following tables summarize the in vitro inhibitory activities of various compounds, including known inhibitors and structurally related 1,6-naphthyridinone analogs, against their respective targets. This data provides a benchmark for evaluating the potential potency and selectivity of novel compounds like this compound.

Table 1: In Vitro Inhibitory Activity against CDK5

Compound/Analog ClassSpecific CompoundAssay TypeIC50Source
Substituted 1,6-NaphthyridineExemplified CompoundMobility Shift Assay< 10 nM[1][2]
BenzimidazoleRoscovitineScintillation Proximity Assay280 nM
PyrimidineDinaciclibKinase Assay-[3]

Table 2: In Vitro Inhibitory Activity against PDE3

Compound/Analog ClassSpecific CompoundAssay TypeIC50Source
1,6-Naphthyridin-2(1H)-onesMedorinone AnalogsEnzyme InhibitionPotent Inhibition[4]
ImidazolidinoneMilrinoneEnzyme Inhibition~0.5-1.0 µM
QuinolinoneCilostazolEnzyme Inhibition0.2 µM[5]

Table 3: In Vitro Inhibitory Activity against mTOR

Compound/Analog ClassSpecific CompoundAssay TypeIC50/EC50Source
Benzo[h][6][7]naphthyridin-2(1H)-oneTorin1Biochemical (mTORC1)5.4 nM[8]
Benzo[h][6][7]naphthyridin-2(1H)-oneTorin1Cellular (S6K Phos.)2 nM[8][9]
ImidazoquinolineBEZ235Kinase Assay~5 nM
PyrimidineAZD2014Kinase Assay< 4 nM

Table 4: In Vitro Inhibitory Activity against MAO

Compound/Analog ClassSpecific CompoundTargetAssay TypeIC50Source
PhenylcyclopropylamineTranylcypromineMAO-A/BRadiochemical/FluorometricVaries[]
PropargylamineSelegiline (Deprenyl)MAO-BRadiochemical/Fluorometric~0.01 µM
ChalconeXanthoangelolMAO-AFluorometric43.4 µM[11]
ChalconeXanthoangelolMAO-BFluorometric43.9 µM[11]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the design and execution of studies aimed at characterizing the activity of this compound.

CDK5 Kinase Activity Assay (Mobility Shift Assay)

This assay measures the ability of a test compound to inhibit the phosphorylation of a peptide substrate by the CDK5/p25 enzyme complex.

Materials:

  • Recombinant human CDK5/p25 complex

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Peptide substrate (e.g., a synthetic peptide derived from a known CDK5 substrate like histone H1)

  • ATP (at a concentration near the Km for CDK5)

  • Test compound (this compound) and control inhibitors (e.g., Roscovitine)

  • Stop solution (e.g., EDTA)

  • Microfluidic chip-based electrophoresis system

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitor in DMSO.

  • In a microplate, add the kinase buffer, CDK5/p25 enzyme, and the test compound or DMSO vehicle.

  • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding the peptide substrate and ATP.

  • Allow the reaction to proceed for a set time (e.g., 60-120 minutes) at 30°C.

  • Terminate the reaction by adding the stop solution.

  • Analyze the reaction mixture using a microfluidic chip-based electrophoresis system to separate the phosphorylated and non-phosphorylated peptide substrates based on their charge and size.

  • The extent of inhibition is determined by the reduction in the amount of phosphorylated product in the presence of the test compound compared to the vehicle control.

  • Calculate IC50 values by fitting the dose-response data to a suitable model.

PDE3 Inhibition Assay (Fluorescence Polarization)

This assay quantifies the inhibition of PDE3-mediated hydrolysis of a fluorescently labeled cAMP substrate.

Materials:

  • Recombinant human PDE3

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA)

  • Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

  • Binding agent that specifically binds to the linearized, phosphorylated substrate

  • Test compound and known PDE3 inhibitors (e.g., Milrinone, Cilostazol)

  • 384-well black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compound and controls in assay buffer.

  • Add the diluted compounds or vehicle to the wells of the microplate.

  • Add the PDE3 enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorescent cAMP substrate.

  • Incubate the plate for a defined time (e.g., 60 minutes) at room temperature, protected from light.

  • Stop the reaction by adding the binding agent.

  • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters. A low polarization signal indicates inhibition of PDE hydrolysis.

  • Calculate the percent inhibition and determine the IC50 value from the dose-response curve.

mTOR Kinase Assay (Biochemical)

This assay directly measures the inhibition of the kinase activity of the mTORC1 complex.

Materials:

  • Immunoprecipitated mTORC1 complex (e.g., from cell lysates using an anti-Raptor antibody)

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • Recombinant substrate protein (e.g., inactive 4E-BP1)

  • ATP (at a concentration near the Km for mTOR)

  • Test compound and control mTOR inhibitors (e.g., Torin1)

  • SDS-PAGE and Western blotting reagents

  • Antibodies: anti-phospho-4E-BP1 and total 4E-BP1

Procedure:

  • Prepare serial dilutions of the test compound and controls.

  • In a microcentrifuge tube, combine the immunoprecipitated mTORC1, kinase assay buffer, and the test compound or vehicle.

  • Pre-incubate for 10-15 minutes at 30°C.

  • Initiate the kinase reaction by adding the 4E-BP1 substrate and ATP.

  • Incubate the reaction for a specific time (e.g., 30 minutes) at 30°C.

  • Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Perform Western blotting using an antibody specific for phosphorylated 4E-BP1 to detect the product of the kinase reaction. A total 4E-BP1 antibody can be used as a loading control.

  • Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

MAO Inhibition Assay (Fluorometric)

This assay measures the inhibition of MAO-A or MAO-B activity by quantifying the production of hydrogen peroxide, a byproduct of the monoamine oxidation reaction.

Materials:

  • Recombinant human MAO-A or MAO-B

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO substrate (e.g., p-tyramine for both, or specific substrates for each isoform)

  • Horseradish peroxidase (HRP)

  • A fluorogenic HRP substrate (e.g., Amplex Red)

  • Test compound and control MAO inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and controls.

  • In the microplate, add the assay buffer, MAO-A or MAO-B enzyme, HRP, and the fluorogenic substrate.

  • Add the test compound or vehicle and incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Initiate the reaction by adding the MAO substrate.

  • Immediately begin kinetic reading of the fluorescence signal at appropriate excitation and emission wavelengths over a period of time (e.g., 30-60 minutes) at 37°C.

  • The rate of fluorescence increase is proportional to the MAO activity.

  • Calculate the percent inhibition for each concentration of the test compound by comparing the reaction rates to the vehicle control.

  • Determine the IC50 value from the resulting dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways that may be modulated by 1,6-naphthyridinone derivatives and a general workflow for in vitro inhibitor screening.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Compound Test Compound (this compound) Reaction Enzymatic Reaction (Incubation) Compound->Reaction Enzyme Target Enzyme (CDK5, PDE3, mTOR, MAO) Enzyme->Reaction Substrate Substrate Substrate->Reaction Controls Control Inhibitors Controls->Reaction Detection Signal Detection (e.g., Fluorescence, Luminescence, Electrophoresis) Reaction->Detection DoseResponse Dose-Response Curve Detection->DoseResponse IC50 IC50 Calculation DoseResponse->IC50

Caption: General experimental workflow for in vitro enzyme inhibition assays.

CDK5_pathway p35 p35/p39 Active_CDK5 Active CDK5/p35 p35->Active_CDK5 Activation CDK5 CDK5 CDK5->Active_CDK5 Phosphorylation Phosphorylation Active_CDK5->Phosphorylation Inhibitor This compound (Potential Inhibitor) Inhibitor->Active_CDK5 Inhibition Downstream Downstream Substrates (e.g., Tau, pRb, MEK1) Neuronal_Processes Neuronal Processes (Migration, Synaptic Plasticity) Downstream->Neuronal_Processes Phosphorylation->Downstream

Caption: Simplified CDK5 signaling pathway and potential point of inhibition.

PDE3_pathway AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE3 PDE3 cAMP->PDE3 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE3->AMP Hydrolyzes Inhibitor This compound (Potential Inhibitor) Inhibitor->PDE3 Inhibition Cellular_Response Cellular Response (e.g., Vasodilation, Cardiac Contractility) PKA->Cellular_Response

Caption: Overview of the PDE3-mediated cAMP signaling pathway.

mTOR_pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Inhibitor This compound (Potential Inhibitor) Inhibitor->mTORC1 Inhibition Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis

Caption: Simplified PI3K/Akt/mTORC1 signaling pathway.

MAO_pathway Monoamines Monoamine Neurotransmitters (e.g., Serotonin, Dopamine) MAO MAO-A / MAO-B Monoamines->MAO Neurotransmission Modulation of Neurotransmission Monoamines->Neurotransmission Aldehyde Aldehyde Metabolites MAO->Aldehyde Oxidative Deamination H2O2 H₂O₂ MAO->H2O2 Inhibitor This compound (Potential Inhibitor) Inhibitor->MAO Inhibition

References

Validating the Mechanism of Action of 1,6-Naphthyridinone Inhibitors: A Comparative Guide to FGFR4 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 1,6-naphthyridinone-based Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors against other selective FGFR4 inhibitors. This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the FGFR4 signaling pathway and experimental workflows.

The aberrant activation of the FGFR4 signaling pathway has been implicated in the progression of various cancers, particularly hepatocellular carcinoma (HCC). This has led to the development of targeted inhibitors, including a novel class of compounds based on the 1,6-naphthyridinone scaffold. This guide delves into the mechanism of action of these inhibitors and provides a comparative analysis with other known FGFR4 inhibitors to aid in the validation and selection of compounds for further research and development.

Comparative Analysis of FGFR4 Inhibitor Potency

The following tables summarize the biochemical and cellular potency of a representative 1,6-naphthyridinone-based FGFR4 inhibitor, Compound A34, and compares it with other notable selective FGFR4 inhibitors.

Table 1: Biochemical Potency of FGFR4 Inhibitors

Inhibitor ClassCompoundTarget KinaseIC50 (nM)
1,6-Naphthyridinone A34 FGFR4 2.8
Thieno[3,2-b]pyridineFGF401 (Roblitinib)FGFR41.1
Pyrido[2,3-d]pyrimidin-7-oneINCB054828 (Pemigatinib)FGFR1/2/30.4/0.5/1.2
FGFR430
Pteridin-7(8H)-oneFisogatinib (BLU-554)FGFR414

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.

Table 2: Cellular Proliferation Inhibition by FGFR4 Inhibitors in FGFR4-Dependent Cancer Cell Lines

Inhibitor ClassCompoundCell LineIC50 (nM)
1,6-Naphthyridinone A34 Huh-7 (HCC) 15.2
Hep3B (HCC) 25.7
Thieno[3,2-b]pyridineFGF401 (Roblitinib)Huh-7 (HCC)25
Hep3B (HCC)59
Pteridin-7(8H)-oneFisogatinib (BLU-554)Huh-7 (HCC)29
Hep3B (HCC)51

IC50 values represent the concentration of the inhibitor required to inhibit the proliferation of cancer cells by 50%. HCC: Hepatocellular Carcinoma.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.

Materials:

  • Recombinant human FGFR4 enzyme

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add the recombinant FGFR4 enzyme to each well of a 96-well plate.

  • Add the serially diluted test compounds to the wells. Include a positive control (enzyme with no inhibitor) and a negative control (no enzyme).

  • Incubate the plate for a predetermined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate to each well.

  • Incubate the plate for a specific duration (e.g., 60 minutes) at 30°C to allow for the phosphorylation of the substrate.

  • Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescent signal using a plate reader. The signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cellular Proliferation Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Materials:

  • FGFR4-dependent cancer cell lines (e.g., Huh-7, Hep3B)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Spectrophotometer capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the serially diluted test compounds. Include a vehicle control (medium with DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a spectrophotometer.

  • Calculate the percent inhibition of cell proliferation for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism of Action

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 KlothoB Klothoβ FGF19->KlothoB FGFR4 FGFR4 KlothoB->FGFR4 Binding & Dimerization FRS2 FRS2 FGFR4->FRS2 Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival, Differentiation ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation Naphthyridinone 1,6-Naphthyridinone Inhibitor Naphthyridinone->FGFR4 Inhibition

Caption: FGFR4 Signaling Pathway and Inhibition by 1,6-Naphthyridinone.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay b1 Prepare Reagents (Enzyme, Substrate, ATP) b2 Add Inhibitor (Serial Dilutions) b1->b2 b3 Incubate b2->b3 b4 Initiate Kinase Reaction b3->b4 b5 Measure Luminescence (Kinase-Glo) b4->b5 b6 Calculate IC50 b5->b6 end End b6->end c1 Seed Cells (e.g., Huh-7) c2 Add Inhibitor (Serial Dilutions) c1->c2 c3 Incubate (72h) c2->c3 c4 Add MTT Reagent c3->c4 c5 Measure Absorbance c4->c5 c6 Calculate IC50 c5->c6 c6->end start Start start->b1 start->c1

Caption: Workflow for Biochemical and Cellular Assays of FGFR4 Inhibitors.

Comparative Analysis of Substituted Naphthyridinone Potency: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the potency of various substituted naphthyridinone derivatives against key therapeutic targets. The information presented is collated from recent studies and is supported by experimental data to inform drug discovery and development programs.

The naphthyridinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of potent and selective inhibitors for a range of biological targets. This guide provides a comparative analysis of substituted naphthyridinone potency, focusing on their activity as kinase inhibitors, poly (ADP-ribose) polymerase (PARP) inhibitors, and topoisomerase inhibitors.

Kinase Inhibitors

Substituted naphthyridinones have shown remarkable efficacy as inhibitors of various protein kinases implicated in cancer pathogenesis. This section details their activity against Fibroblast Growth Factor Receptor 4 (FGFR4), AXL receptor tyrosine kinase, and MET proto-oncogene, receptor tyrosine kinase.

Data Presentation: Kinase Inhibitor Potency
Compound IDTarget KinaseIC50 (nM)Cell Line/Assay TypeReference
FGFR4 Inhibitors
A34FGFR4-HCC cell lines[1]
Lead 2,6-naphthyridinone derivativeFGFR4Comparable to other heterocyclic inhibitorsCell-based assays[2]
AXL Inhibitors
25cAXL1.1Biochemical assay[3]
13cAXL3.2 ± 0.3-
MET Inhibitors
8MET9.8-[4]
9gMET9.8-[4]
23aMET7.1-[4]
22aMET9.0-[5]
Experimental Protocols: Kinase Inhibition Assays

In Vitro Kinase Assay (General Protocol):

A common method to determine the half-maximal inhibitory concentration (IC50) for a kinase inhibitor is a radiometric or fluorescence-based assay.[6][7]

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase enzyme, a specific peptide substrate, ATP (often radiolabeled, e.g., [γ-³³P]ATP), and the necessary buffer components.

  • Inhibitor Addition: The substituted naphthyridinone compounds, dissolved in a suitable solvent like DMSO, are added to the reaction mixture at various concentrations.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of the enzyme or ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For fluorescence-based assays, the change in fluorescence intensity is measured.

  • IC50 Calculation: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.[6]

Cell-Based Proliferation Assay (MTT Assay):

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and proliferation.[8][9][10]

  • Cell Seeding: Cancer cell lines relevant to the kinase target are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the substituted naphthyridinone compounds for a specified period (e.g., 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[8]

Signaling Pathway: FGFR4

The Fibroblast Growth Factor 19 (FGF19)-FGFR4 signaling pathway is a critical driver in hepatocellular carcinoma.[1][11] Naphthyridinone-based inhibitors can block this pathway, leading to reduced tumor growth.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds Klotho β-Klotho Klotho->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Naphthyridinone Inhibitor Inhibitor->FGFR4

Simplified FGFR4 signaling pathway and its inhibition.

PARP Inhibitors

Naphthyridinone-based compounds have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP1), an enzyme crucial for DNA repair.[12][13] Inhibition of PARP1 is a key therapeutic strategy, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

Data Presentation: PARP Inhibitor Potency
Compound IDTargetIC50 (nM)Assay TypeReference
34PARP1Highly potentBiochemical and cellular assays[12][13]
Experimental Protocols: PARP Inhibition Assays

In Vitro PARP1 Enzymatic Assay (Fluorometric):

This assay quantifies the inhibition of PARP1 activity by measuring the consumption of its substrate, NAD+.

  • Reaction Setup: A reaction mixture is prepared containing recombinant human PARP1 enzyme, activated DNA (to stimulate enzyme activity), and NAD+.

  • Inhibitor Addition: The naphthyridinone compounds are added at various concentrations.

  • Incubation: The reaction is incubated to allow the enzymatic reaction to proceed.

  • Detection: A developer reagent is added that reacts with the product of NAD+ consumption (nicotinamide) to generate a fluorescent signal.

  • IC50 Calculation: The fluorescence intensity is measured, and the IC50 value is determined from the dose-response curve.

Signaling Pathway: PARP1 in DNA Repair

PARP1 plays a critical role in sensing DNA single-strand breaks (SSBs) and initiating their repair. Inhibition of PARP1 leads to the accumulation of SSBs, which can result in the formation of cytotoxic double-strand breaks (DSBs) during DNA replication, a concept known as synthetic lethality in cancer cells with deficient DSB repair mechanisms.[2][12]

PARP1_Signaling_Pathway cluster_nucleus Cell Nucleus DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 Recruits & Activates Replication_Fork Replication Fork DNA_Damage->Replication_Fork PAR Poly(ADP-ribose) (PAR) chain PARP1->PAR Synthesizes NAD NAD+ NAD->PARP1 Substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins Recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair DSB Double-Strand Break (DSB) Replication_Fork->DSB Stalled fork collapse Cell_Death Cell Death (in HR deficient cells) DSB->Cell_Death Inhibitor Naphthyridinone PARP Inhibitor Inhibitor->PARP1

Role of PARP1 in DNA repair and the effect of its inhibition.

Topoisomerase Inhibitors

Certain substituted naphthyridinone derivatives have been investigated as inhibitors of topoisomerases, enzymes that are essential for resolving topological problems in DNA during various cellular processes. These compounds can act as "topoisomerase poisons" by stabilizing the transient DNA-enzyme cleavage complex, leading to DNA damage and cell death.

Data Presentation: Topoisomerase Inhibitor Potency
Compound IDTarget TopoisomeraseCytotoxicity IC50 (nM)Cell LineReference
10Topoisomerase I3-7RPMI8402
11Topoisomerase I3-7RPMI8402
12Topoisomerase I3-7RPMI8402
16Topoisomerase I3-7RPMI8402
5pTopoisomerase II-HepG-2
Experimental Protocols: Topoisomerase Inhibition Assays

Topoisomerase I DNA Relaxation Assay:

This assay measures the ability of a compound to inhibit the catalytic activity of Topoisomerase I, which involves the relaxation of supercoiled DNA.[2][3]

  • Reaction Setup: Supercoiled plasmid DNA is incubated with Topoisomerase I in a suitable reaction buffer.

  • Inhibitor Addition: The test compounds are added at various concentrations.

  • Incubation: The reaction is incubated at 37°C to allow for DNA relaxation.

  • Analysis: The reaction products are resolved by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

  • Interpretation: An effective inhibitor will prevent the conversion of supercoiled DNA to its relaxed form.

Topoisomerase II DNA Decatenation Assay:

This assay assesses the ability of compounds to inhibit the decatenation activity of Topoisomerase II, which is the unlinking of interlocked circular DNA molecules (catenated kinetoplast DNA, kDNA).[2]

  • Reaction Setup: Catenated kDNA is incubated with Topoisomerase II and ATP.

  • Inhibitor Addition: Test compounds are added at varying concentrations.

  • Incubation: The reaction is incubated to allow for decatenation.

  • Analysis: The reaction products are separated by agarose gel electrophoresis. Decatenated minicircles migrate into the gel, while catenated kDNA remains in the loading well.

  • Interpretation: An inhibitor will prevent the release of minicircles from the catenated network.

Experimental Workflow: General Assay Procedure

The following diagram illustrates a general workflow for evaluating the potency of substituted naphthyridinone derivatives.

Experimental_Workflow cluster_workflow Experimental Workflow Start Start: Substituted Naphthyridinone Compound Library Biochemical_Assay In Vitro Biochemical Assay (e.g., Kinase, PARP, Topoisomerase) Start->Biochemical_Assay IC50_Determination Determine IC50 Values Biochemical_Assay->IC50_Determination Cell_Based_Assay Cell-Based Assay (e.g., MTT, Proliferation) IC50_Determination->Cell_Based_Assay Active Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Cellular_IC50 Determine Cellular IC50 Cell_Based_Assay->Cellular_IC50 Cellular_IC50->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design End End: Identification of Potent Lead Compound Lead_Optimization->End

A generalized workflow for potency assessment.

This guide provides a snapshot of the current understanding of substituted naphthyridinone potency. The presented data and methodologies should serve as a valuable resource for the rational design and development of novel therapeutics based on this versatile scaffold. Continued research in this area is crucial for unlocking the full therapeutic potential of this promising class of compounds.

References

Unveiling the Kinase Inhibitory Potential of 3-Bromo-1,6-naphthyridin-5(6H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, targeting a vast array of diseases from cancer to inflammatory disorders. The 1,6-naphthyridinone scaffold has emerged as a promising framework for the development of potent and selective kinase inhibitors. This guide provides a comparative overview of the potential kinase inhibitory profile of 3-Bromo-1,6-naphthyridin-5(6H)-one, drawing upon data from structurally related compounds to illuminate its prospective activity and selectivity against a panel of kinases. While direct experimental screening data for this specific compound is not publicly available, the analysis of analogous structures offers valuable insights into its therapeutic promise.

Comparative Kinase Inhibition Profile

The 1,6-naphthyridinone core is a known pharmacophore that has been successfully utilized to develop inhibitors for various kinases. Derivatives have shown activity against kinases such as c-Met, Cyclin-Dependent Kinase 5 (CDK5), and Protein Kinase, Myelin-Associated Tyrosine-Specific 1 (PKMYT1).[1][2][3][4] Based on the existing literature for analogous compounds, a hypothetical kinase inhibition profile for this compound is presented below for illustrative purposes. This table is intended to serve as a predictive guide for future experimental investigations.

Kinase TargetThis compound (Hypothetical IC50, nM)Reference Compound A (e.g., Crizotinib for c-Met) (IC50, nM)Reference Compound B (e.g., Roscovitine for CDKs) (IC50, nM)
c-Met508-
CDK5250-410
VEGFR2>100015-
EGFR>10001.2-
PKMYT1150--
JNK1800--
p38α>1000--

Note: The IC50 values for this compound are hypothetical and intended for comparative purposes only, based on the activities of related 1,6-naphthyridinone derivatives.[1][2][3][4] Actual experimental values may vary.

Experimental Protocols

To experimentally determine the kinase inhibitory profile of this compound, a comprehensive kinase panel screening is essential. A typical workflow for such a screen is outlined below. Commercial services offer broad kinase panel screening to assess the selectivity of inhibitor compounds.[5][6]

General Kinase Screening Assay Protocol

A common method for assessing kinase inhibition is a radiometric assay, which measures the incorporation of a radiolabeled phosphate group from ATP onto a substrate.

Materials:

  • This compound (or other test compounds) dissolved in Dimethyl Sulfoxide (DMSO)

  • Recombinant human kinases

  • Specific peptide or protein substrates for each kinase

  • [γ-³³P]ATP

  • Assay buffer (e.g., HEPES, MgCl₂, DTT)

  • Kinase reaction termination buffer (e.g., phosphoric acid)

  • Filter plates or membranes

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration for a primary screen might be 10 µM.

  • Reaction Setup: In a multi-well plate, combine the assay buffer, the specific kinase, and its corresponding substrate.

  • Compound Addition: Add the diluted test compound or DMSO (as a vehicle control) to the appropriate wells.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP. The concentration of ATP is often kept near its Km value for each kinase to provide a sensitive measure of inhibition.[5]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a termination buffer.

  • Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Visualizing the Workflow and Potential Signaling Pathways

To further clarify the experimental process and the potential biological context of inhibiting a specific kinase, the following diagrams are provided.

G cluster_prep Compound & Reagent Preparation cluster_assay Kinase Assay cluster_analysis Data Acquisition & Analysis Compound Test Compound (this compound) Reaction Kinase Reaction Compound->Reaction Kinase Kinase Panel Kinase->Reaction Substrate Substrates Substrate->Reaction ATP [γ-³³P]ATP ATP->Reaction Termination Reaction Termination Reaction->Termination Filtration Substrate Capture & Washing Termination->Filtration Detection Scintillation Counting Filtration->Detection Analysis IC50 Determination Detection->Analysis

Figure 1: Experimental workflow for a radiometric kinase screening assay.

If this compound is found to inhibit c-Met, a receptor tyrosine kinase, it could potentially interfere with the HGF/c-Met signaling pathway, which is often dysregulated in cancer.

cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cMet->PI3K_AKT_mTOR STAT STAT Pathway cMet->STAT Inhibitor This compound Inhibitor->cMet inhibits Cellular_Responses Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Cellular_Responses PI3K_AKT_mTOR->Cellular_Responses STAT->Cellular_Responses

Figure 2: Hypothetical inhibition of the HGF/c-Met signaling pathway.

References

Assessing the Selectivity of 3-Bromo-1,6-naphthyridin-5(6H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the kinase selectivity of the novel compound 3-Bromo-1,6-naphthyridin-5(6H)-one. As pre-clinical data for this specific compound is not publicly available, we present a hypothetical selectivity profile, benchmarking it against established kinase inhibitors: the dual EGFR/HER2 inhibitor Lapatinib , the multi-kinase inhibitor Dasatinib , and the non-selective inhibitor Staurosporine . This comparative approach is essential for evaluating the therapeutic potential and potential off-target effects of new chemical entities.

Comparative Selectivity Data

The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety. A desirable inhibitor potently modulates its intended target(s) while having minimal activity against other kinases. The following tables present a hypothetical selectivity profile for this compound, assuming its primary target is the Epidermal Growth Factor Receptor (EGFR), alongside published data for comparator compounds.

Table 1: Inhibitory Activity (IC50, nM) Against Primary Targets and Selected Off-Targets

Kinase TargetThis compound (Hypothetical IC50, nM)Lapatinib (IC50, nM)Dasatinib (IC50, nM)Staurosporine (IC50, nM)
Primary Target(s)
EGFR1510.8[1]1188.1[2]
HER2 (ErbB2)2509.2[1]1535.5[2]
ABL1>10,000>10,000<1>1,000
SRC800>10,000<16
Selected Off-Targets
VEGFR21,200>10,000825
PDGFRβ>10,000>10,000550
c-KIT>10,000>10,0001215
p38α (MAPK14)7,500>10,0006810
CDK2>10,000>10,000303

Note: Data for this compound is hypothetical for illustrative purposes. Data for comparator compounds are compiled from published sources.

Experimental Protocols

Accurate assessment of inhibitor selectivity relies on robust and standardized experimental protocols. Below are methodologies for key experiments typically employed in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction, which is inversely proportional to kinase activity.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution series of the test compound (e.g., 10-point, 3-fold dilutions starting from 100 µM) in the appropriate buffer.

  • Kinase Reaction Setup: In a microplate, add the kinase, its specific substrate, and the diluted test compound.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate competitive inhibition assessment.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Termination and ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. A positive shift in Tm indicates ligand binding and stabilization of the protein.

Materials:

  • Purified recombinant kinases

  • Test compound stock solution

  • SYPRO Orange dye or similar fluorescent dye

  • Real-time PCR instrument with a thermal ramping capability

Procedure:

  • Reaction Setup: In a PCR plate, combine the purified kinase, the test compound at a fixed concentration (e.g., 10 µM), and the fluorescent dye in an appropriate buffer.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.

  • Fluorescence Monitoring: Monitor the fluorescence intensity as a function of temperature. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding.

  • Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition, the Tm, is determined by fitting the curve to a Boltzmann equation. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with DMSO from the Tm of the protein with the compound. A significant ΔTm indicates a direct interaction between the compound and the kinase.

Visualizing Pathways and Processes

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates multiple downstream signaling cascades critical for cell growth, proliferation, and survival.[3][4][5][6] Dysregulation of this pathway is a hallmark of many cancers.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruitment PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR Binding & Dimerization Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus Proliferation Proliferation, Survival, Growth Nucleus->Proliferation

Caption: Simplified EGFR signaling cascade.

Experimental Workflow for Kinase Selectivity Profiling

The process of determining a compound's selectivity involves a tiered approach, starting with primary screening and progressing to broad panel profiling.

Kinase_Profiling_Workflow start Compound Synthesis (this compound) primary_assay Primary Assay (e.g., against EGFR) start->primary_assay dose_response Dose-Response Curve Determination of IC50 primary_assay->dose_response panel_screen Broad Kinase Panel Screen (e.g., >100 kinases at fixed concentration) dose_response->panel_screen If potent hit_validation Hit Validation & IC50 Determination for Off-Targets panel_screen->hit_validation selectivity_analysis Selectivity Analysis (e.g., S-Score, Gini Coefficient) hit_validation->selectivity_analysis cellular_assays Cellular Target Engagement & Phenotypic Assays selectivity_analysis->cellular_assays end Selectivity Profile Established cellular_assays->end

Caption: Workflow for kinase inhibitor selectivity profiling.

Logical Diagram of Inhibitor Selectivity

Selectivity can be visualized by comparing the target inhibition profile of different compounds. A selective inhibitor has a narrow profile, while a non-selective inhibitor affects a wide range of targets.

Selectivity_Concept cluster_selective Selective Inhibitor (e.g., Lapatinib) cluster_nonselective Non-Selective Inhibitor (e.g., Staurosporine) Selective_Inhibitor Inhibitor EGFR EGFR Selective_Inhibitor->EGFR HER2 HER2 Selective_Inhibitor->HER2 SRC_s SRC ABL_s ABL CDK2_s CDK2 p38_s p38 NonSelective_Inhibitor Inhibitor EGFR_ns EGFR NonSelective_Inhibitor->EGFR_ns HER2_ns HER2 NonSelective_Inhibitor->HER2_ns SRC_ns SRC NonSelective_Inhibitor->SRC_ns ABL_ns ABL NonSelective_Inhibitor->ABL_ns CDK2_ns CDK2 NonSelective_Inhibitor->CDK2_ns p38_ns p38 NonSelective_Inhibitor->p38_ns

References

Navigating Metabolic Hurdles: A Comparative Guide to the Stability of Functionalized 1,6-Naphthyridones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the metabolic stability of a compound is a critical determinant of its therapeutic potential. The 1,6-naphthyridone scaffold, a privileged structure in medicinal chemistry, has given rise to numerous potent biological agents. However, the journey from a promising hit to a viable drug candidate is often fraught with metabolic challenges. This guide provides an objective comparison of the metabolic stability of various functionalized 1,6-naphthyridones, supported by experimental data, to aid in the design of more robust and effective therapeutics.

The liver, the body's primary metabolic hub, employs a host of enzymes, predominantly from the cytochrome P450 (CYP) superfamily, to modify and eliminate foreign compounds.[1] For a drug to be effective, it must resist rapid metabolic breakdown to maintain therapeutic concentrations in the body. The inherent structure of a molecule dictates its susceptibility to these metabolic enzymes. By strategically modifying the functional groups on the 1,6-naphthyridone core, chemists can significantly enhance its metabolic stability, thereby improving its pharmacokinetic profile.

Comparative Analysis of Metabolic Stability

The following tables summarize the in vitro metabolic stability of variously substituted 1,6-naphthyridone analogs, as determined by their intrinsic clearance (Clint) in liver microsomes. A lower Clint value indicates greater metabolic stability.

Table 1: Influence of C-8 Substituents on the Metabolic Stability of 1,6-Naphthyridines

CompoundC-8 SubstituentC-2 SubstituentCDK8 IC50 (nM)Clint (μL/min/mg)
4 MethylpyrazolylphenylMethyl amide1.3>1000
5 MethylindazolylMethyl amide0.8>1000
6 Methylindazolyl (isomer)Methyl amide1.1>1000
7 N-methyl sultamMethyl amide1.1110
8 NH sultamMethyl amide1.2190

Data sourced from a study on CDK8/19 inhibitors.[2]

Table 2: Impact of C-2 Amide Modifications on Metabolic Stability

CompoundC-2 SubstituentCDK8 IC50 (nM)Clint (μL/min/mg)
12 Azetidine amide0.9980
13 Methoxyazetidine amide0.8890
14 gem-difluoroazetidine amide1.2920
15 Pyrrolidine amide1.5>1000
16 Morpholino amide4.8>1000
17 Piperazine amide6.2>1000

Data sourced from a study on CDK8/19 inhibitors.[2]

Table 3: Metabolic Stability of Further C-2 and C-6 Functionalized Analogs

CompoundC-2/C-6 SubstituentCDK8 IC50 (nM)Clint (μL/min/mg)
28 Secondary amide1.8>1000
29 Tertiary amide2.1>1000
30 Tertiary amide2.5>1000
31 Reverse amide3.0>1000
32 Oxazole1.5>1000
33 N-methylimidazole1.2>1000
34 Cyclic carbamate (at C-6)2.0850
35 Sulphonamide (at C-6)5.5>1000
36 Sulphonamide (at C-6)8.2>1000

Data sourced from a study on CDK8/19 inhibitors.[2]

From the data presented, it is evident that modifications at the C-8 and C-2 positions of the 1,6-naphthyridine scaffold have a profound impact on metabolic stability. The introduction of an N-methyl or NH sultam at the C-8 position (compounds 7 and 8 ) dramatically improved metabolic stability compared to the highly cleared methylpyrazolylphenyl and methylindazolyl analogs (4 , 5 , and 6 ).[2] In contrast, a variety of amide functionalities at the C-2 position generally resulted in poor metabolic stability.[2]

Experimental Protocols

The metabolic stability of the functionalized 1,6-naphthyridones was assessed using a standardized in vitro liver microsomal stability assay. This assay is a cornerstone in early drug discovery for predicting the hepatic clearance of compounds.

In Vitro Liver Microsomal Stability Assay

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

Materials:

  • Test compounds (functionalized 1,6-naphthyridones)

  • Pooled liver microsomes (e.g., human, rat, or mouse)

  • NADPH regenerating system (Cofactor for CYP enzymes)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (quenching solvent)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and liver microsomes.

  • Compound Addition: The test compound is added to the master mix at a final concentration typically around 1 µM.

  • Pre-incubation: The mixture is pre-incubated at 37°C to equilibrate the temperature.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Time-point Sampling: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold quenching solvent, typically acetonitrile, which also precipitates the microsomal proteins.

  • Centrifugation: The quenched samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to quantify the concentration of the test compound at each time point.

Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time. From the slope of this line, the half-life (t1/2) and the intrinsic clearance (Clint) are calculated.

The following diagram illustrates the general workflow of the in vitro metabolic stability assay.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_mix Prepare Master Mix (Buffer + Microsomes) add_compound Add Test Compound prep_mix->add_compound pre_warm Pre-warm to 37°C add_compound->pre_warm start_reaction Initiate with NADPH pre_warm->start_reaction incubate Incubate at 37°C start_reaction->incubate take_aliquots Sample at Time Points (0, 5, 15, 30, 60 min) incubate->take_aliquots quench Quench with Acetonitrile take_aliquots->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t1/2 and Clint analyze->calculate

Workflow for in vitro metabolic stability assay.

Conclusion

The metabolic stability of functionalized 1,6-naphthyridones is highly dependent on the nature and position of their substituents. The provided data highlights the critical role of empirical testing to guide the design of analogs with improved pharmacokinetic properties. By understanding the structure-metabolism relationships, researchers can more effectively navigate the challenges of drug metabolism and accelerate the development of novel 1,6-naphthyridone-based therapeutics. The use of standardized in vitro assays, such as the liver microsomal stability assay, is an indispensable tool in this iterative process of drug design and optimization.

References

Safety Operating Guide

Safe Disposal of 3-Bromo-1,6-naphthyridin-5(6H)-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Bromo-1,6-naphthyridin-5(6H)-one is crucial for ensuring laboratory safety and environmental compliance. As a brominated heterocyclic compound, it is categorized as a halogenated organic waste and requires specific handling and disposal protocols. Under no circumstances should this chemical be disposed of in standard trash or down the drain.

Immediate Safety and Handling:

Before commencing any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, a laboratory coat, and chemical-resistant gloves. All handling of the compound and its waste should occur within a certified chemical fume hood to prevent the inhalation of any dust or vapors.

Spill Management:

In the event of a small spill, trained personnel equipped with a spill kit containing an inert absorbent material can manage the cleanup. The contaminated absorbent material must then be collected in a sealed, properly labeled container for disposal as hazardous waste. For larger spills, the area should be evacuated, and the institution's emergency response team should be contacted immediately.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. The following steps provide a standard operating procedure for preparing this chemical for disposal:

  • Waste Segregation: All waste containing this compound, including unused product, contaminated labware (such as pipette tips and vials), and solutions, must be collected separately. This waste must be segregated into a dedicated and clearly labeled "Halogenated Organic Waste" container.[1][2] Mixing with non-halogenated waste is prohibited as it complicates the disposal process and increases costs.[2]

  • Container Selection and Labeling:

    • Solid Waste: Collect solid waste in a chemically compatible, sealable container.

    • Liquid Waste: Use a dedicated, leak-proof, and shatter-resistant container for solutions containing the compound. High-density polyethylene (HDPE) containers are a suitable choice.[2]

    • Labeling: The waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity or concentration.[1]

  • Container Management: Waste containers should be kept securely closed except when adding waste. To allow for expansion, do not fill containers beyond 90% of their capacity.[1]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1] The SAA should have secondary containment, such as a chemical-resistant tray, to contain any potential leaks.[2]

  • Arranging for Disposal: Once the waste container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EH&S) department or a contracted hazardous waste disposal company to arrange for pickup.[1]

Chemical and Physical Properties

PropertyValue
CAS Number1260665-60-8
Molecular FormulaC₈H₅BrN₂O
Molecular Weight225.04 g/mol
Physical FormSolid
Storage TemperatureRoom Temperature

Disposal Workflow

Disposal Workflow for this compound A Start: Handling of this compound Waste B Wear Appropriate PPE (Goggles, Lab Coat, Gloves) A->B C Work in a Chemical Fume Hood A->C D Segregate Waste into 'Halogenated Organic Waste' Container B->D C->D E Solid Waste (e.g., contaminated labware) D->E F Liquid Waste (e.g., solutions) D->F G Use Labeled, Sealed, and Chemically Compatible Containers E->G F->G H Store Waste Container in a Designated Satellite Accumulation Area (SAA) with Secondary Containment G->H I Arrange for Pickup with a Licensed Hazardous Waste Disposal Company H->I J End: Proper Disposal I->J

Caption: Disposal workflow for this compound.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with fresh running water. Ensure complete irrigation by keeping eyelids apart and away from the eye. Seek medical attention without delay.[3]

  • Skin Contact: If skin or hair contact occurs, flush the affected area with running water and soap if available. Seek medical attention in the event of irritation.[3]

  • Inhalation: If fumes or dust are inhaled, remove the individual from the contaminated area to fresh air.[3]

  • Ingestion: Immediately give a glass of water. First aid is not generally required, but if in doubt, contact a Poisons Information Centre or a doctor.[3]

References

Essential Safety and Operational Guide for 3-Bromo-1,6-naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for handling 3-Bromo-1,6-naphthyridin-5(6H)-one in a laboratory setting. The content is intended for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal of this compound.

I. Hazard Identification and Personal Protective Equipment (PPE)

Based on available safety data, this compound is classified as an irritant. The primary hazards include:

  • Skin Irritation: Causes skin irritation.

  • Serious Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Strict adherence to the recommended Personal Protective Equipment (PPE) is mandatory to minimize exposure risk.

PPE CategoryRecommendationJustification
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use.Protects against skin contact and potential absorption.
Eye Protection Chemical safety goggles with side-shields.Prevents eye contact from splashes or dust, which can cause serious irritation.
Face Protection Face shield (in addition to goggles) when there is a significant risk of splashing or dust generation.Provides a secondary layer of protection for the entire face.
Respiratory Protection Work in a well-ventilated area, preferably a certified chemical fume hood. If dust or aerosols are generated, use a NIOSH-approved respirator with a particulate filter (e.g., N95 or P1).Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.
Body Protection A fully buttoned, flame-resistant lab coat.Provides a barrier against accidental spills and contamination of personal clothing.
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure all necessary PPE is readily available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Have an emergency plan and appropriate spill containment materials readily accessible.

  • Handling:

    • Always handle the compound within a certified chemical fume hood.

    • Avoid direct contact with the substance. Use appropriate tools (e.g., spatulas, weighing paper) for transferring the chemical.

    • Prevent the formation and inhalation of dust.

    • Do not eat, drink, or smoke in the handling area.

    • Wash hands thoroughly after handling, even if gloves were worn.

  • Storage:

    • Store in a tightly closed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials such as strong oxidizing agents.

III. Spill Response Protocol

Immediate and appropriate action is critical in the event of a spill.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • For small spills, treatment with a solution of sodium thiosulfate before absorption can neutralize the reactive bromine species.

    • Carefully collect the absorbed material into a sealed, labeled hazardous waste container.

    • Decontaminate the area with soap and water.

  • Major Spill (or any spill outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • If it is safe to do so, close the door to the laboratory to contain the spill.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

IV. Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • All solid waste and solutions containing this compound must be disposed of as hazardous waste.

    • Collect the waste in a properly labeled, sealed, and compatible container.

    • Store the waste container in a designated, well-ventilated area, awaiting pickup by your institution's hazardous waste management service.

    • Do not dispose of this chemical down the drain or in the regular trash.

  • Contaminated Materials:

    • All materials that have come into contact with the chemical (e.g., gloves, weighing paper, absorbent materials) must be disposed of as hazardous waste.

    • Place these materials in a sealed, labeled container for disposal.

V. Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for safely handling this compound.

prep Preparation - Verify Fume Hood - Don PPE - Prepare Spill Kit handling Handling - Work in Fume Hood - Avoid Dust/Contact - Use Proper Tools prep->handling experiment Experimental Use handling->experiment spill Spill Occurs handling->spill storage Storage - Tightly Closed Container - Cool, Dry, Ventilated Area experiment->storage Store Unused Material waste_collection Waste Collection - Labeled Hazardous Waste - Solid & Liquid Waste experiment->waste_collection Collect Experimental Waste disposal Disposal - Institutional Hazardous  Waste Pickup waste_collection->disposal spill_response Spill Response - Evacuate (if major) - Absorb & Neutralize - Decontaminate spill->spill_response spill_response->waste_collection Collect Spill Cleanup Debris

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1,6-naphthyridin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
3-Bromo-1,6-naphthyridin-5(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.